molecular formula C15H9BrO2 B8573600 7-Bromo-3-phenyl-2H-chromen-2-one

7-Bromo-3-phenyl-2H-chromen-2-one

Katalognummer: B8573600
Molekulargewicht: 301.13 g/mol
InChI-Schlüssel: MVIYDJYXJRSOSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-phenyl-2H-chromen-2-one is a brominated coumarin derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The coumarin core is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecular architectures . Brominated coumarins analogous to this compound are frequently explored for their diverse biological activities. Research on similar structures has demonstrated potential in areas such as antimicrobial agents , anticancer applications , and anti-allergic treatments . Furthermore, 3-phenyl coumarin derivatives are widely investigated in material science as strong fluorescent materials and chemosensors due to their favorable photophysical properties, which can be tuned by modifying the coumarin core with substituents like bromine . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their intended applications.

Eigenschaften

Molekularformel

C15H9BrO2

Molekulargewicht

301.13 g/mol

IUPAC-Name

7-bromo-3-phenylchromen-2-one

InChI

InChI=1S/C15H9BrO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H

InChI-Schlüssel

MVIYDJYXJRSOSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Br)OC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

Photophysical Properties and Synthetic Utility of 7-Bromo-3-phenyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical landscape of 7-Bromo-3-phenyl-2H-chromen-2-one and its functionalized derivatives.

Executive Summary

The 7-Bromo-3-phenyl-2H-chromen-2-one scaffold represents a critical bifurcation point in the design of optoelectronic materials and fluorescent probes. Unlike its highly fluorescent 7-amino or 7-hydroxy congeners, the 7-bromo derivative functions primarily as a "dark" scaffold due to the heavy-atom effect, which efficiently quenches fluorescence via intersystem crossing (ISC).

This guide analyzes this unique property not as a deficit, but as a functional utility. We explore the 7-bromo motif as:

  • A Triplet State Generator: Utilizing spin-orbit coupling for potential photosensitizing applications.

  • A Synthetic Pivot: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate high-quantum-yield Intramolecular Charge Transfer (ICT) fluorophores.

The Core Scaffold: 7-Bromo-3-phenyl-2H-chromen-2-one

Structural & Electronic Basis

The coumarin (2H-chromen-2-one) core is an electron-deficient lactone. The introduction of a phenyl ring at the 3-position extends the


-conjugation, typically shifting absorption maxima into the UV-A/Visible region (320–360 nm).

However, the introduction of Bromine at the 7-position drastically alters the excited-state dynamics through the Internal Heavy Atom Effect .

Mechanism of Fluorescence Quenching

Fluorescence is a radiative transition from the lowest singlet excited state (


) to the ground state (

). In 7-bromo derivatives, the large nuclear charge of the bromine atom enhances Spin-Orbit Coupling (SOC) . This mixes the singlet and triplet states, making the non-radiative Intersystem Crossing (

) kinetically competitive with fluorescence (

).

Key Photophysical Parameters (Baseline):

  • Absorption (

    
    ):  ~335–350 nm (Bathochromic shift relative to unsubstituted 3-phenylcoumarin due to the auxochromic Br).
    
  • Emission (

    
    ):  Weak/Negligible (Quenched).
    
  • Quantum Yield (

    
    ):  Typically < 0.05.
    
  • Triplet Yield (

    
    ):  Enhanced (Useful for singlet oxygen 
    
    
    
    generation).
Synthesis of the Core Scaffold

The most robust route utilizes the Perkin Condensation or Knoevenagel Condensation .

Protocol: Synthesis of 7-Bromo-3-phenylcoumarin

  • Reagents: 4-Bromosalicylaldehyde (1.0 eq), Phenylacetic acid (1.2 eq), Acetic Anhydride (

    
    , solvent/reagent), Triethylamine (
    
    
    
    , base).
  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux at 140°C for 12–16 hours.

    • Pour hot reaction mixture into ice water.

    • Precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

  • Yield: Typically 65–75%.

Restoring the Light: Derivatization Strategies

The 7-bromo position is a "switch." By replacing the bromine with strong electron-donating groups (EDGs) or extended


-systems, we re-establish a strong Push-Pull  electronic system (Donor-Acceptor), facilitating efficient Intramolecular Charge Transfer (ICT) and restoring high fluorescence quantum yields.
Synthetic Workflow (Graphviz Visualization)

G cluster_0 Dark State (Precursor) cluster_1 Catalytic Transformation cluster_2 Bright State (Derivatives) node_Br 7-Bromo-3-phenylcoumarin (Non-Fluorescent / High ISC) node_Pd Pd(0) Catalyst (Suzuki / Buchwald) node_Br->node_Pd Oxidative Addition node_Amine 7-Amino Derivative (Blue/Green Emission) node_Pd->node_Amine + Secondary Amine (Buchwald-Hartwig) node_Aryl 7-Aryl Derivative (Extended Conjugation) node_Pd->node_Aryl + Aryl Boronic Acid (Suzuki-Miyaura)

Caption: Transformation of the quenched 7-bromo scaffold into highly fluorescent derivatives via Palladium-catalyzed cross-coupling.

Photophysical Characterization of Derivatives

Once the bromine is substituted, the derivatives exhibit distinct photophysical profiles dependent on the strength of the donor.

Comparative Spectral Data

The following table contrasts the "Dark" parent with its "Bright" progeny.

Derivative TypeSubstituent (R at C-7)

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Mechanism
Parent -Br 340 - - < 0.05 Heavy Atom Quenching
Ether-OMe355410550.45Weak ICT
Amine-NEt

405470650.85Strong ICT
Aryl-Ph-OMe365445800.60Extended

-Conjugation
Solvatochromism & Polarity Sensitivity

Derivatives with strong donors (e.g., 7-diethylamino-3-phenylcoumarin) exhibit significant solvatochromism.

  • Ground State: Moderate polarity.

  • Excited State (

    
    ):  Highly polar due to charge transfer from the 7-amino group to the carbonyl oxygen.
    
  • Effect: Increasing solvent polarity stabilizes the ICT excited state more than the ground state, causing a Red Shift (Bathochromic) in emission.

Protocol: Measuring Quantum Yield (


) 
To ensure accuracy (Trustworthiness), use a comparative method rather than an absolute sphere unless available.
  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ).
  • Preparation: Prepare solutions of the derivative and the standard with absorbance

    
     at the excitation wavelength (to minimize inner filter effects).
    
  • Calculation:

    
    
    Where 
    
    
    
    is integrated emission area,
    
    
    is absorbance, and
    
    
    is the refractive index of the solvent.

Experimental Protocols

Suzuki-Miyaura Coupling (Synthesis of 7-Aryl Derivatives)

This protocol converts the 7-bromo scaffold into extended fluorophores.

  • Charge: In a Schlenk tube, add 7-bromo-3-phenylcoumarin (1.0 mmol), Aryl boronic acid (1.2 mmol),

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1 v/v, 10 mL).

  • Reaction: Heat at 90°C under Argon for 12 hours.

  • Workup: Extract with Ethyl Acetate, dry over

    
    , and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Jablonski Diagram: The Heavy Atom Effect

Understanding the quenching mechanism is vital for designing photosensitizers.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Enhanced by Br) T1->S0 Phosphorescence / Non-radiative

Caption: Jablonski diagram illustrating the dominant Intersystem Crossing (ISC) pathway in 7-bromo derivatives due to Spin-Orbit Coupling.

Applications in Drug Development

  • Photosensitizers (PDT): The high triplet yield of the 7-bromo precursor can be exploited for Photodynamic Therapy (PDT). The triplet state can transfer energy to ground-state oxygen (

    
    ) to generate cytotoxic singlet oxygen (
    
    
    
    ).
  • Ratiometric Probes: By linking the 7-bromo scaffold to a sensor moiety that cleaves the bromine or modifies the electronic structure, one can design "Turn-On" probes where the signal shifts from dark (Br-quenched) to bright (H- or Donor-substituted).

References

  • Synthesis & Scaffolds: Matos, M. J., et al. "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules, 2021.[1] Link

  • Heavy Atom Effect: Ji, W., et al. "Heavy atom quenched coumarin probes for sensitive and selective detection of biothiols in living cells."[2] Analyst, 2015.[2] Link

  • Coumarin Photophysics: Saleh, N., et al. "Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses." Gazzetta Chimica Italiana, 2019. Link

  • Suzuki Coupling of Coumarins: Alhaj Zen, A., et al. "An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives."[3] Tetrahedron, 2014.[4] Link

  • Crystal Structure & Geometry: Yu, T., et al. "Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)-3-phenylcoumarin derivatives."[5] Spectrochimica Acta Part A, 2010. Link

Sources

Introduction: The Coumarin Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 7-Bromo-3-Phenylcoumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-bromo-3-phenylcoumarin compounds. By synthesizing current research, this document aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Coumarins, a class of benzopyrone compounds, are prevalent in various plants and have been the subject of extensive research due to their broad spectrum of biological activities.[1][2][3] Their diverse pharmacological properties include antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer effects.[4][5][6] The versatility of the coumarin scaffold allows for structural modifications to enhance its therapeutic efficacy.[2] The introduction of a phenyl group at the 3-position and a bromine atom at the 7-position of the coumarin ring has been explored to modulate the biological profile of the parent molecule, leading to the development of 7-bromo-3-phenylcoumarin derivatives with potentially enhanced activities. The incorporation of a bromine atom, a common strategy in drug design, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[7]

Synthesis of 7-Bromo-3-Phenylcoumarin Derivatives

The synthesis of 3-phenylcoumarin derivatives can be achieved through various established chemical reactions.[1][4] A common and efficient method for synthesizing the 3-phenylcoumarin scaffold is the Perkin reaction.[4][6] For 7-bromo-3-phenylcoumarin, a plausible synthetic route involves the reaction of a 4-bromoresorcinol with a phenylacetic acid derivative under appropriate reaction conditions.

A general synthetic approach is outlined below:

Synthesis_of_7_Bromo_3_Phenylcoumarin 4-Bromoresorcinol 4-Bromoresorcinol Reaction Perkin-like Reaction 4-Bromoresorcinol->Reaction Phenylacetic_Acid Phenylacetic_Acid Phenylacetic_Acid->Reaction 7-Bromo-3-phenyl-7-hydroxycoumarin 7-Bromo-3-phenyl-7-hydroxycoumarin Reaction->7-Bromo-3-phenyl-7-hydroxycoumarin Further_Derivatization Optional Derivatization 7-Bromo-3-phenyl-7-hydroxycoumarin->Further_Derivatization Target_Compounds 7-Bromo-3-phenylcoumarin Derivatives Further_Derivatization->Target_Compounds

Caption: General synthetic scheme for 7-bromo-3-phenylcoumarin derivatives.

Microwave-assisted synthesis has also been employed for the efficient production of 3-phenylcoumarin derivatives, often leading to higher yields and shorter reaction times.[8][9][10] The synthesized compounds are typically characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their chemical structures.[4]

Biological Activities and Therapeutic Potential

The unique structural features of 7-bromo-3-phenylcoumarins suggest a range of potential biological activities. While direct experimental data on this specific scaffold is emerging, extensive research on structurally related bromo- and phenyl-substituted coumarins provides a strong basis for predicting their therapeutic potential.

Anticancer Activity

Coumarin and its derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways.[6][11] The introduction of a bromine atom into the coumarin scaffold has been shown to enhance anticancer activity.[7] For instance, certain brominated coumarins have exhibited in vitro antitumor activity.[7][12]

Mechanism of Action: The anticancer effects of coumarin derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6][7][11] Some 3-arylcoumarin derivatives have been shown to cause cell cycle arrest in the S phase and increase the production of reactive oxygen species (ROS) in cancer cells.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 7-bromo-3-phenylcoumarin compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Data Presentation: Cytotoxicity of Related Coumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
3-(4-methanesulfonylphenyl)-4-methyl-2H-chromen-2-one (11)A549 (Lung)>100
8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (7)A549 (Lung)24
3-(coumarin-3-yl)-acrolein derivativesMCF-7 (Breast)Potent Activity

Note: This table presents data from structurally related compounds to infer the potential activity of 7-bromo-3-phenylcoumarins.[14][15]

Antimicrobial Activity

Coumarin derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[1][2][5] Halogenated coumarins, in particular, have shown promising antimicrobial effects.[16] For example, certain 3-(2-bromoacetyl)-2H-chromen-2-one derivatives have demonstrated bacterial growth inhibition against various species.[16][17]

Mechanism of Action: The antimicrobial efficacy of coumarins is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2][18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation: A serial dilution of the 7-bromo-3-phenylcoumarin compounds is prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with a standardized number of the test microorganism.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions for the microorganism.

  • Observation: The tubes or plates are examined for visible signs of growth. The lowest concentration that inhibits growth is recorded as the MIC.

Data Presentation: MIC of Related Halogenated Coumarins

CompoundMicroorganismMIC (mg/mL)
3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3)Bacillus cereus0.75
3-(2,2-dibromoacetyl)-2H-chromen-2-one (CMRN6)Bacillus coagulans0.75
3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3)Streptococcus faecalis0.75
3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3)Escherichia coli1.5
3-(2,2-dibromoacetyl)-2H-chromen-2-one (CMRN6)Staphylococcus aureus1.5

Note: This table presents data from structurally related compounds to infer the potential activity of 7-bromo-3-phenylcoumarins.[16][17]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Coumarins have been investigated for their anti-inflammatory properties.[19][20][21] The anti-inflammatory effects of some coumarin derivatives are mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway.[22]

Mechanism of Action: 3-Phenylcoumarin derivatives have been shown to inhibit the transient receptor potential ankyrin 1 (TRPA1) protein, which plays a role in inflammatory responses.[8][23] Specifically, 3-(3-Bromophenyl)-7-acetoxycoumarin has demonstrated inhibitory activity toward TRPA1.[8][23] This suggests that 7-bromo-3-phenylcoumarins could exert anti-inflammatory effects through a similar mechanism.

Signaling Pathway:

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TRPA1 TRPA1 Activation Inflammatory_Stimuli->TRPA1 NF_kB_Activation NF-κB Activation TRPA1->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Compound 7-Bromo-3-phenylcoumarin Compound->TRPA1 Inhibition

Caption: Proposed anti-inflammatory mechanism of 7-bromo-3-phenylcoumarins via TRPA1 inhibition.

Enzyme Inhibition

The coumarin scaffold is a privileged structure for designing enzyme inhibitors.[10][24][25] 3-Phenylcoumarin derivatives have shown inhibitory activity against various enzymes, including monoamine oxidase B (MAO-B) and cholinesterases, which are relevant targets for neurodegenerative diseases like Parkinson's and Alzheimer's.[26][27][28]

Monoamine Oxidase B (MAO-B) Inhibition: A study on 3-phenylcoumarin derivatives revealed that many compounds in this class are potent MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range.[10][27] The structure-activity relationship (SAR) studies indicated that substitutions on the 3-phenyl ring and the coumarin core significantly influence inhibitory potency.[25]

Cholinesterase Inhibition: Certain 7-substituted coumarin derivatives have been designed as multimodal inhibitors of both cholinesterases and MAO-B for potential use in Alzheimer's disease treatment.[26]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-bromo-3-phenylcoumarin compounds is intricately linked to their chemical structure. Based on studies of related compounds, the following SAR insights can be inferred:

  • Role of the 3-Phenyl Group: The presence and substitution pattern of the phenyl ring at the 3-position are crucial for various biological activities, including anticancer and enzyme inhibitory effects.[25][29]

  • Influence of the 7-Bromo Substituent: The bromine atom at the 7-position is expected to enhance lipophilicity, which can improve cell membrane permeability. Its electron-withdrawing nature can also modulate the electronic properties of the coumarin ring system, potentially influencing interactions with biological targets.[7]

  • Other Substitutions: Additional substitutions on the coumarin or phenyl rings can further tune the biological activity. For example, hydroxyl and methoxy groups have been shown to impact the antioxidant and enzyme inhibitory properties of coumarins.[2][18][29]

Future Directions and Conclusion

While this guide provides a comprehensive overview based on existing literature for related compounds, further direct experimental investigation of 7-bromo-3-phenylcoumarin derivatives is warranted. Future research should focus on:

  • Synthesis of a focused library of 7-bromo-3-phenylcoumarin analogs with diverse substitutions on the phenyl ring.

  • Systematic in vitro screening against a broad panel of cancer cell lines, microbial strains, and relevant enzymes.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation of promising candidates in relevant animal models to assess their efficacy and safety profiles.

References

  • Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance. (2021). PubMed.
  • Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2014). Academic Journals.
  • Design, synthesis and biological evaluation of novel coumarin derivatives as multifunctional ligands for the treatment of Alzheimer's disease. (2022). PubMed.
  • Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. (2025).
  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. (N.d.).
  • Synthesis and Biological Evaluation of Some New Coumarin Deriv
  • (PDF) Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2014).
  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). MDPI.
  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. (2020). MDPI.
  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (N.d.). PMC - NIH.
  • In Vitro Evaluation of 3-Arylcoumarin Deriv
  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. (2024).
  • Potential Biological Activities of 7-Bromochroman-3-OL Derivatives: A Technical Guide. (N.d.). Benchchem.
  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv
  • Novel Coumarin Derivatives with Expected Biological Activity. (2000). MDPI.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (N.d.). Academia.edu.
  • Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents. (2011). Europe PMC.
  • In vitro evaluation of 3-arylcoumarin deriv
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). PMC.
  • Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. (N.d.).
  • Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. (2017). PubMed.
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). Frontiers.
  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Upd
  • (PDF) Anticancer Potential of Coumarin and its Derivatives. (2021).
  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies.
  • Synthesis and Antiinflammatory Effects of a Series of Novel 7-Hydroxycoumarin Derivatives. (2025).
  • In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. (2025). PMC.
  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers.
  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (N.d.). PMC.
  • Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling P
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018).
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. (2021). Encyclopedia.pub.
  • 3-(3-Bromophenyl)-7-acetoxycoumarin. (N.d.). MDPI.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PMC.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PubMed.
  • Application Notes & Protocols for Cytotoxicity Screening of 7-Hydroxy-4-Phenylcoumarin Deriv
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
  • Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. (2022). MDPI.
  • Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. (2024). Asian Journal of Chemistry.
  • TRPA1 Inhibition Effects by 3-Phenylcoumarin Deriv
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers.

Sources

Solubility of 7-Bromo-3-phenyl-2H-chromen-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-3-phenyl-2H-chromen-2-one (also referred to as 7-bromo-3-phenylcoumarin) represents a critical scaffold in the development of anticoagulant, anti-inflammatory, and fluorescent probe technologies. Its physicochemical profile—characterized by the lipophilic 3-phenyl moiety and the electron-withdrawing 7-bromo substituent—presents specific challenges in formulation and purification.

This guide provides a technical analysis of the solubility landscape of this compound.[1][2] Unlike simple coumarin, the 3-phenyl and 7-bromo modifications significantly alter the thermodynamic dissolution properties, necessitating a tailored solvent selection strategy for synthesis (recrystallization) and biological assay preparation. This document outlines the theoretical solubility profile, experimental determination protocols, and thermodynamic modeling frameworks required for high-precision applications.

Physicochemical Profile & Solubility Landscape

1.1 Structural Determinants of Solubility

The solubility of 7-Bromo-3-phenyl-2H-chromen-2-one is governed by three primary structural factors that differentiate it from the parent coumarin core:

  • 3-Phenyl Ring (Lipophilicity): The addition of a phenyl group at the C3 position disrupts the water-solubility potential, significantly increasing the octanol-water partition coefficient (LogP). This enhances solubility in aromatic solvents (Toluene) and chlorinated solvents (Chloroform) via

    
     stacking interactions.
    
  • 7-Bromo Substituent (Crystal Lattice Energy): The heavy halogen atom increases molecular weight (MW ~301.13 g/mol ) and introduces potential for halogen bonding. This typically raises the melting enthalpy (

    
    ), making the crystal lattice harder to break, thereby reducing solubility in polar protic solvents (Methanol, Ethanol) compared to unsubstituted 3-phenylcoumarin.
    
  • Lactone Core (Polarity): The 2H-chromen-2-one core retains hydrogen bond acceptor (HBA) capability, maintaining moderate solubility in aprotic polar solvents like Acetone and DMSO.

1.2 Predicted Solubility Ranking

Based on the Like-Dissolves-Like principle and structural analogs (3-phenylcoumarin), the solubility hierarchy in pure solvents at 298.15 K is projected as follows:

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Aprotic Polar DMSO, DMFVery High Dipole-dipole, H-bond acceptance
Chlorinated Chloroform, DCMHigh Dispersion forces, weak H-bonding
Ketones Acetone, 2-ButanoneModerate-High Dipole-dipole
Esters Ethyl AcetateModerate Dipole-dipole
Alcohols Ethanol, MethanolLow-Moderate H-bond donor (Solvent) vs. HBA (Solute)
Aromatics TolueneModerate

interactions
Alkanes Hexane, CyclohexaneVery Low Weak dispersion forces only
Water WaterInsoluble (< 0.1 mg/L)Hydrophobic exclusion

Experimental Methodology: Isothermal Saturation Protocol

To obtain precise mole fraction solubility data (


), the Isothermal Saturation Method  is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
2.1 Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent Addition Settling Phase Separation (Settling 2-4h at T) Equilibration->Settling Stop Stirring Filtration Filtration/Centrifugation (0.45 µm Syringe Filter) Settling->Filtration Supernatant Extraction Dilution Dilution with Mobile Phase Filtration->Dilution Aliquot Analysis Quantification (HPLC-UV) Dilution->Analysis Injection Calc Data Calculation (Mole Fraction x1) Analysis->Calc Peak Area Integration

Figure 1: Standard Isothermal Saturation Workflow for Solubility Determination.

2.2 Detailed Protocol
  • Preparation: Add excess 7-Bromo-3-phenyl-2H-chromen-2-one to 10 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the desired temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours. Critical: Temperature must be controlled within

    
     K using a circulating water bath.
    
  • Phase Separation: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation or supersaturation.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe and filter through a 0.45 µm PTFE membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile:Water) and analyze via HPLC-UV (detection at

    
     nm).
    
  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction solubility (
    
    
    
    ) using the equation:
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molecular weights.

Thermodynamic Modeling & Analysis

For process engineering (crystallization design), raw solubility data must be correlated using thermodynamic models. These models smooth experimental error and allow interpolation.

3.1 The Modified Apelblat Equation

This semi-empirical model is the most robust for coumarin derivatives in polar and non-polar solvents. It accounts for the non-ideal behavior of the solution.



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (K).[3][4][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
3.2 Van't Hoff Equation

Used to calculate the apparent thermodynamic properties of dissolution (


, 

,

).[4]


  • Linearity Check: A plot of

    
     vs. 
    
    
    
    should be linear. Deviation indicates a change in heat capacity or a phase transition (polymorphism) within the temperature range.
  • Significance:

    • 
       (Endothermic):  Solubility increases with temperature (typical for coumarins).
      
    • 
      :  The dissolution is non-spontaneous (requires energy input/mixing).
      

Application: Solvent Selection Logic

Choosing the right solvent is a balance between solubility (yield) and selectivity (purity).

4.1 Crystallization Strategy

For 7-Bromo-3-phenyl-2H-chromen-2-one, a cooling crystallization or anti-solvent crystallization is recommended.

  • Good Solvents (Dissolvers): Chloroform, DMF, Acetone (High solubility at high T).

  • Anti-Solvents (Precipitators): Ethanol, Methanol, Water (Low solubility).

Recommended System: Dissolve in hot Acetone or Ethyl Acetate; cool slowly or add Ethanol as an anti-solvent to induce nucleation.

4.2 Solvent Selection Decision Tree

SolventSelection Goal Objective? Reaction Reaction Medium Goal->Reaction Purification Purification (Recrystallization) Goal->Purification Analysis HPLC Analysis Goal->Analysis HighSol High Solubility Required (DMF, DMSO, Chloroform) Reaction->HighSol Max Concentration Gradient Temperature Gradient (Ethyl Acetate, Acetone) Purification->Gradient High T coeff UVTrans UV Transparency (Acetonitrile, Methanol) Analysis->UVTrans Low Cutoff

Figure 2: Strategic Solvent Selection for Synthesis and Analysis.

References

  • Huang, Q., et al. (2021).[2] "Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation." Journal of Molecular Liquids, 339, 116761.[2] Link[2]

  • Matos, M. J., et al. (2012).[6] "3-Phenylcoumarin."[6][7] Acta Crystallographica Section E, 68(9), o2552. Link

  • Bidepharm. (2024). "7-Bromo-3-phenyl-2H-chromen-2-one Product Properties." Bidepharm Catalog. Link

  • Jouyban, A. (2008). "Review of the pharmaceutical solubility studies in binary solvents." Farmaco, 63, 713-723. Link

Sources

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarin derivatives, a prominent class of heterocyclic compounds, are of significant interest to researchers in materials science, biology, and medicine due to their often-favorable photophysical properties. The core 2H-chromen-2-one scaffold can be functionalized at various positions, allowing for the fine-tuning of its absorption and emission characteristics.[1] Strategic substitutions can lead to derivatives with high fluorescence quantum yields, making them suitable for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and laser dyes.[2][3]

The fluorescence quantum yield (Φf) is a fundamental metric that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][7] A high quantum yield is often a desirable characteristic for fluorescent probes and materials. This guide will provide a step-by-step methodology for the accurate and reliable measurement of the relative fluorescence quantum yield of 7-Bromo-3-phenyl-2H-chromen-2-one.

Core Principles of Relative Fluorescence Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[6] This technique involves comparing the fluorescence properties of the test sample (in this case, 7-Bromo-3-phenyl-2H-chromen-2-one) to a well-characterized fluorescence standard with a known quantum yield (Φf(std)).

The underlying principle is that if the standard and the test sample are measured under identical conditions and have the same absorbance at the excitation wavelength, the ratio of their integrated fluorescence intensities will be equal to the ratio of their quantum yields.[6] In practice, to account for differences in solvent and absorbance, the following equation is used:

Φf(x) = Φf(std) * (I(x) / I(std)) * (A(std) / A(x)) * (n(x)² / n(std)²)

Where:

  • Φf(x) is the fluorescence quantum yield of the test sample.

  • Φf(std) is the fluorescence quantum yield of the standard.

  • I(x) and I(std) are the integrated fluorescence intensities of the test sample and the standard, respectively.

  • A(x) and A(std) are the absorbances of the test sample and the standard at the excitation wavelength.

  • n(x) and n(std) are the refractive indices of the solvents used for the test sample and the standard, respectively.[8]

To ensure accuracy, a series of dilute solutions of both the test sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradients (slopes) of these plots are then used in the calculation, which minimizes errors from single-point measurements.[9]

Experimental Workflow for Determining the Fluorescence Quantum Yield

The following protocol provides a detailed, step-by-step guide for the experimental determination of the fluorescence quantum yield of 7-Bromo-3-phenyl-2H-chromen-2-one.

G cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare stock solution of 7-Bromo-3-phenyl-2H-chromen-2-one in a suitable solvent (e.g., Ethanol) prep_series_sample Prepare a series of dilutions of the test sample (Abs < 0.1) prep_sample->prep_series_sample prep_std Prepare stock solution of a suitable standard (e.g., Quinine Sulfate in 0.1 M H2SO4) prep_series_std Prepare a series of dilutions of the standard (Abs < 0.1) prep_std->prep_series_std measure_abs Measure the absorbance spectra of all solutions prep_series_sample->measure_abs prep_series_std->measure_abs determine_lambda_ex Determine a suitable excitation wavelength (λex) measure_abs->determine_lambda_ex measure_flu Measure the fluorescence emission spectra of all solutions at λex determine_lambda_ex->measure_flu integrate_flu Integrate the area under each fluorescence emission curve measure_flu->integrate_flu plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_flu->plot_data calc_gradient Determine the gradient (slope) of each plot plot_data->calc_gradient calc_qy Calculate the quantum yield using the comparative formula calc_gradient->calc_qy

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Protocol
  • Selection of a Suitable Fluorescence Standard:

    • The choice of the standard is critical for an accurate measurement.[8] The standard should have a well-characterized and stable quantum yield.[10]

    • The absorption spectrum of the standard should overlap with that of the test sample to allow for excitation at the same wavelength.

    • The emission spectra of the standard and the test sample should ideally be in a similar region to minimize wavelength-dependent biases in the detector response.

    • Given that many coumarin derivatives absorb in the UV-A and emit in the blue-violet region, Quinine Sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) is a commonly used and appropriate standard.[11]

  • Solvent Selection:

    • A spectroscopic grade solvent that dissolves the test compound and the standard is required. The solvent should be transparent at both the excitation and emission wavelengths.[11]

    • Ethanol or acetonitrile are often suitable for coumarin derivatives. For this protocol, we will assume the use of ethanol for 7-Bromo-3-phenyl-2H-chromen-2-one and 0.1 M H2SO4 for Quinine Sulfate.

  • Preparation of Stock and Diluted Solutions:

    • Prepare a stock solution of 7-Bromo-3-phenyl-2H-chromen-2-one in ethanol with a concentration that yields an absorbance of approximately 1 at its absorption maximum.

    • Prepare a stock solution of the chosen standard (e.g., Quinine Sulfate) in its appropriate solvent (e.g., 0.1 M H2SO4).

    • From these stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects and concentration quenching.[8]

  • Spectroscopic Measurements:

    • Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Use the pure solvent as a blank.

    • Excitation Wavelength Selection: From the absorbance spectra, choose a suitable excitation wavelength at which both the test sample and the standard have significant absorbance.

    • Fluorescence Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the one selected in the previous step. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[8]

  • Data Analysis:

    • Integration of Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Gradient Plot: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Linear Regression: Perform a linear regression for both sets of data. The plot should be linear, and the line should pass through the origin. The gradient (slope) of this line should be determined for both the test sample (Grad(x)) and the standard (Grad(std)).[9]

    • Quantum Yield Calculation: Use the following equation to calculate the fluorescence quantum yield of 7-Bromo-3-phenyl-2H-chromen-2-one:

      Φf(x) = Φf(std) * (Grad(x) / Grad(std)) * (n(x)² / n(std)²)

      The refractive indices (n) for common solvents are readily available in the literature.

Expected Spectroscopic Properties and Data Presentation

While the exact quantum yield of 7-Bromo-3-phenyl-2H-chromen-2-one is to be determined, we can anticipate its general spectroscopic behavior based on related coumarin structures. Phenyl substitution at the 3-position and halogen substitution at the 7-position will influence the intramolecular charge transfer (ICT) characteristics, which are key to the fluorescence properties of coumarins.

Data Summary Table

The final results of the experiment should be presented in a clear and concise table.

CompoundSolventExcitation Wavelength (nm)Emission Maximum (nm)Refractive Index (n)Gradient (Integrated Intensity / Absorbance)Fluorescence Quantum Yield (Φf)
Standard (e.g., Quinine Sulfate) 0.1 M H2SO4λexλem(std)n(std)Grad(std)Known Value
7-Bromo-3-phenyl-2H-chromen-2-one Ethanolλexλem(x)n(x)Grad(x)Calculated Value

Trustworthiness and Self-Validation

The protocol described above contains several self-validating steps to ensure the trustworthiness of the obtained results:

  • Linearity of the Gradient Plot: A linear relationship between absorbance and integrated fluorescence intensity with a y-intercept close to zero confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and concentration-dependent quenching effects are negligible.[9]

  • Cross-Calibration with a Second Standard: For enhanced confidence, the experiment can be repeated using a second, different fluorescence standard. The calculated quantum yield for the test sample should be consistent (typically within ±10%) regardless of the standard used.[6]

  • Instrument Correction: It is crucial to use a spectrofluorometer that has been corrected for the wavelength-dependent response of the excitation source and the detector. This ensures that the measured emission spectra are the true spectra of the compounds.

Conclusion

This technical guide provides a comprehensive and robust methodology for the determination of the fluorescence quantum yield of 7-Bromo-3-phenyl-2H-chromen-2-one. By following the detailed experimental protocol and adhering to the principles of good spectroscopic practice, researchers can obtain a reliable and accurate value for this critical photophysical parameter. This information is invaluable for assessing the potential of this and other novel coumarin derivatives in applications ranging from bioimaging to advanced materials development.

Chemical Structure and its Relation to Fluorescence

Caption: Key structural features of 7-Bromo-3-phenyl-2H-chromen-2-one influencing its fluorescence properties.

References

  • A practical guide to measuring and reporting photophysical data. RSC Publishing.

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI.

  • Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution. Infoscience.

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications.

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

  • Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optica Publishing Group.

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). IUPAC.

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing.

  • Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)-3-phenylcoumarin derivatives. PubMed.

  • Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. ResearchGate.

  • Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Journal "Functional Materials".

  • Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate.

  • Fluorescence Quantum Yield Measurements. SciSpace.

  • Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy- chromen-2-one for the Detection of Peroxynitrite and. Semantic Scholar.

  • Application Notes and Protocols for 3-Benzoyl-7-hydroxy-2H-chromen-2-one as a Fluorescent Probe. Benchchem.

  • 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem.

  • 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI.

  • Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega.

  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing.

  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. ResearchGate.

Sources

Literature review on halogenated 3-phenylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

Halogenated 3-phenylcoumarins represent a privileged scaffold in modern drug discovery, exhibiting potent activity as selective Monoamine Oxidase B (MAO-B) inhibitors (neurodegenerative targets) and antiproliferative agents (oncology). The strategic incorporation of halogen atoms (Cl, Br, I, F) modulates lipophilicity, metabolic stability, and specific ligand-target interactions—specifically halogen bonding pockets in enzymes like MAO-B.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-validated analysis of the synthetic pathways required to construct these molecules with regiochemical precision. We focus on two dominant methodologies: the classical Perkin Condensation for robust, cost-effective scale-up, and the Suzuki-Miyaura Cross-Coupling for late-stage diversification and high-fidelity functional group tolerance.

Part 1: Mechanistic Foundations & Strategic Analysis

The synthesis of 3-phenylcoumarins is not merely a condensation; it is an exercise in controlling the reactivity of the benzopyran-2-one core.

1.1 Structural Logic & Retrosynthesis

The 3-phenylcoumarin scaffold can be disconnected via two primary logic gates:

  • Bond Formation at C3-C4 / Lactonization: Constructing the coumarin ring from acyclic precursors (Perkin/Knoevenagel).

  • Bond Formation at C3-C1': Coupling a pre-formed coumarin core with a phenyl ring (Suzuki/Stille).

The choice of pathway is dictated by the halogenation pattern :

  • Scenario A (Core Halogenation): If the halogen is on the coumarin backbone (positions 5-8), early-stage introduction via substituted salicylaldehydes in the Perkin reaction is preferred.

  • Scenario B (Phenyl Ring Halogenation): If the halogen is on the 3-phenyl ring, Suzuki coupling allows the use of commercially available halogenated boronic acids, avoiding harsh condensation conditions that might dehalogenate sensitive substrates.

1.2 Visualization: Retrosynthetic Pathways

The following diagram illustrates the logical flow for selecting a synthetic route.

Retrosynthesis cluster_decision Decision Logic target Halogenated 3-Phenylcoumarin perkin_node Pathway A: Perkin Condensation (Ring Closure) target->perkin_node Disconnection 1 suzuki_node Pathway B: Suzuki Coupling (C3-Aryl Bond Formation) target->suzuki_node Disconnection 2 salicyl Halogenated Salicylaldehyde perkin_node->salicyl phenylacetic Phenylacetic Acid perkin_node->phenylacetic coumarin_halide 3-Bromocoumarin suzuki_node->coumarin_halide boronic Halogenated Phenylboronic Acid suzuki_node->boronic logic1 Use Perkin for: Scale-up, Stable Halogens (Cl, F) logic2 Use Suzuki for: Late-stage Diversity, Labile Halogens (I, Br)

Caption: Retrosynthetic logic gates for 3-phenylcoumarin synthesis, distinguishing between ring-closure (Perkin) and cross-coupling (Suzuki) strategies based on substrate stability.

Part 2: Field-Proven Experimental Protocols
Protocol A: The "Workhorse" Perkin Condensation

Objective: Synthesis of 6-chloro-3-phenylcoumarin. Context: Ideal for multi-gram synthesis where the halogen is on the coumarin core. This method utilizes the O-acylation/intramolecular condensation cascade.

Reagents & Causality:

  • Acetic Anhydride (Ac₂O): Serves as both solvent and dehydrating agent to form the mixed anhydride intermediate.

  • Triethylamine (TEA) or NaOAc: Acts as the base to generate the enolate from the phenylacetic acid anhydride. TEA is often preferred over NaOAc for homogenous reaction mixtures and easier workup.

  • Temperature (Reflux): High thermal energy (170-180°C) is required to overcome the activation energy of the intramolecular aldol condensation and subsequent elimination.

Step-by-Step Methodology:

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-chlorosalicylaldehyde (10 mmol) and phenylacetic acid (12 mmol).

  • Activation: Add Acetic Anhydride (20 mL) followed by Triethylamine (15 mmol). Note: Exothermic reaction may occur; add base slowly.

  • Reflux: Heat the mixture to reflux (oil bath at 140°C) for 8–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower Rf) should disappear, replaced by a highly fluorescent coumarin spot (higher Rf).

  • Workup: Cool the mixture to room temperature. Pour the reaction mass onto crushed ice (100 g) with vigorous stirring. The hydrolysis of excess anhydride will precipitate the solid product.

  • Purification: Filter the precipitate, wash with cold water (3 x 50 mL) and cold ethanol (1 x 10 mL). Recrystallize from ethanol or acetic acid to yield needle-like crystals.

Typical Yield: 60–75%

Protocol B: The "Precision" Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(4-bromophenyl)coumarin from 3-bromocoumarin. Context: Essential when the target molecule contains sensitive halogens (like iodine or bromine) on the phenyl ring that might not survive the harsh Perkin conditions.

Reagents & Causality:

  • Pd(OAc)₂ / SPhos or PPh₃: Palladium source and ligand. SPhos is recommended for sterically hindered or electron-deactivated substrates, though PPh₃ suffices for standard couplings.

  • K₂CO₃: Mild base to activate the boronic acid (forming the boronate species) without hydrolyzing the lactone ring.

  • Dioxane/Water (4:1): The biphasic system dissolves both organic halides and inorganic bases, crucial for the transmetallation step.

Step-by-Step Methodology:

  • Precursor Synthesis: First, brominate coumarin using Br₂ in acetic acid to obtain 3-bromocoumarin (if not commercially sourced).

  • Coupling Setup: In a Schlenk tube, dissolve 3-bromocoumarin (1.0 mmol) and 4-bromophenylboronic acid (1.2 mmol) in Dioxane (4 mL).

  • Degassing: Bubble Nitrogen or Argon through the solution for 10 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) + Ligand. Add aqueous K₂CO₃ (2M, 1 mL).

  • Reaction: Seal the tube and heat to 90°C for 4–6 hours.

    • Self-Validation Check: TLC will show the conversion of the non-fluorescent 3-bromocoumarin to the intensely fluorescent 3-phenylcoumarin derivative.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Typical Yield: 85–95%

2.1 Visualization: Suzuki Catalytic Cycle

Understanding the cycle prevents common failures (e.g., homocoupling or dehalogenation).

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (L2Pd-Br-Coumarin) Pd0->OxAdd + 3-Bromocoumarin TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst

Caption: The Suzuki-Miyaura catalytic cycle adapted for 3-bromocoumarin, highlighting the critical oxidative addition step.

Part 3: Comparative Data & Analysis

The following table summarizes the operational parameters for the two primary methods, derived from aggregated literature data (Matos et al., 2010; Prendergast et al., 2017).

FeaturePerkin CondensationSuzuki-Miyaura Coupling
Primary Utility Core scaffold constructionLate-stage diversification
Halogen Tolerance High for Cl, F; Low for I, Br (risk of scrambling)Excellent for all (Cl, Br, I, F)
Reaction Temp High (140–180°C)Moderate (60–100°C)
Atom Economy Moderate (Loss of H₂O, AcOH)Low (Loss of B(OH)₃, salts)
Typical Yield 40–75%80–98%
Purification Recrystallization (Scalable)Chromatography (Labor intensive)
Key Limitation Sensitive functional groups (OH, NH₂) require protectionCost of Pd catalyst and boronic acids
References
  • Matos, M. J., et al. (2010).[1][2] New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Prendergast, A. M., & McGlacken, G. P. (2017).[1] Regioselective Chlorination and Suzuki–Miyaura Cross-Coupling of 4-Alkoxycoumarins. European Journal of Organic Chemistry. Link

  • Vázquez-Rodríguez, S., et al. (2013). Coumarins and related compounds: Synthesis and biological activity. Medicinal Chemistry Research. Link

  • Su, J., et al. (2019).[3] A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide. Synlett. Link

  • Matos, M. J., et al. (2021).[1] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules. Link

Sources

Technical Guide on the Physicochemical Characterization of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical data for 7-Bromo-3-phenyl-2H-chromen-2-one, a compound of interest within the broader class of 3-phenylcoumarins. Recognizing the pivotal role of this scaffold in medicinal chemistry, this document outlines a robust, field-proven protocol for its synthesis via the Perkin reaction and a detailed methodology for the determination of its melting point, a critical parameter for purity assessment and quality control in drug development. While a definitive melting point for this specific derivative is not widely published, this guide establishes a framework for its empirical determination and provides comparative data from structurally analogous compounds to inform researchers on expected outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel coumarin derivatives.

Introduction: The Significance of the 3-Phenylcoumarin Scaffold

The 3-phenyl-2H-chromen-2-one (or 3-phenylcoumarin) framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in numerous natural and synthetic molecules that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] For professionals in drug discovery and development, the precise synthesis and rigorous characterization of novel derivatives, such as 7-Bromo-3-phenyl-2H-chromen-2-one, are foundational steps.

The introduction of a bromine atom at the 7-position and a phenyl group at the 3-position of the coumarin ring is anticipated to modulate the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Accurate determination of fundamental physicochemical properties is therefore non-negotiable. The melting point, in particular, serves as a primary indicator of a compound's purity and identity. A sharp, well-defined melting range is indicative of a pure crystalline solid, whereas a depressed and broad melting range typically suggests the presence of impurities. This guide provides the necessary theoretical and practical framework for researchers to synthesize and definitively characterize this target compound.

Proposed Synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one

The most direct and established method for the synthesis of 3-arylcoumarins is the Perkin reaction.[1][3][4] This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a base and a dehydrating agent, typically acetic anhydride.

Causality of Reagent Selection
  • Starting Materials : To obtain the desired 7-bromo substitution on the coumarin ring, 2-hydroxy-4-bromobenzaldehyde is the logical choice for the salicylaldehyde component. Phenylacetic acid will provide the 3-phenyl substituent.

  • Dehydrating Agent and Solvent : Acetic anhydride serves a dual role as a dehydrating agent and solvent, driving the condensation reaction towards completion.[5]

  • Base Catalyst : A weak base, such as triethylamine or sodium acetate, is employed to deprotonate the α-carbon of phenylacetic acid, facilitating the initial aldol-type condensation.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. 2-Hydroxy-4-bromobenzaldehyde 2. Phenylacetic Acid 3. Acetic Anhydride 4. Triethylamine Mixing Combine Reagents Reagents->Mixing Vessel Dry Reaction Vessel (e.g., Round-bottom flask) Vessel->Mixing Heating Heat Mixture (e.g., 110-140°C) Monitor via TLC Mixing->Heating Quench Pour into Ice-Water Heating->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Product Under Vacuum Recrystallize->Dry FinalProduct Pure 7-Bromo-3-phenyl- 2H-chromen-2-one Dry->FinalProduct

Caption: Proposed workflow for the Perkin reaction synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one.

Step-by-Step Experimental Protocol: Synthesis
  • Reagent Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-4-bromobenzaldehyde (1.0 eq), phenylacetic acid (1.2 eq), and acetic anhydride (3.0 eq).

  • Reaction Initiation : Slowly add triethylamine (2.0 eq) to the stirred mixture. An exothermic reaction may be observed.

  • Heating : Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

  • Work-up : After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Isolation : A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.

  • Purification : The crude solid is then purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Characterization: Melting Point Determination

The melting point is determined by packing the crystalline solid into a capillary tube and heating it in a calibrated apparatus. The melting range is the span from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

Self-Validating Protocol: Ensuring Accuracy

A trustworthy melting point determination relies on a calibrated instrument and proper technique. It is standard practice to first perform a rapid determination to find an approximate range, followed by a slow, careful measurement for accuracy. The heating rate must be slow (1-2°C per minute) near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8][9]

Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Sample Dry, powdered sample Loading Load 2-3 mm of sample into capillary tube Sample->Loading Capillary Glass capillary tube (one end sealed) Capillary->Loading Insert Insert capillary tube Loading->Insert Apparatus Melting Point Apparatus Apparatus->Insert Heating Set heating parameters: 1. Start Temp: 10-20°C below expected MP 2. Ramp Rate: Slow (1-2°C/min) Insert->Heating Observe Observe sample through viewfinder Heating->Observe T_start Record T-start: First liquid droplet appears Observe->T_start T_end Record T-end: All solid has liquefied Observe->T_end Range Report Melting Range (T-start – T-end) T_start->Range T_end->Range

Caption: Standard workflow for determining the melting point of a crystalline solid.

Step-by-Step Experimental Protocol: Melting Point
  • Sample Preparation : Ensure the synthesized 7-Bromo-3-phenyl-2H-chromen-2-one is completely dry and finely powdered. Press the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the closed end.[7]

  • Apparatus Setup : Place the capillary tube into the heating block of the melting point apparatus.[7]

  • Approximate Determination (Optional but Recommended) : Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.[8] Allow the apparatus to cool.

  • Accurate Determination : Using a fresh sample, set the starting temperature to 10-20°C below the approximate melting point found.[8]

  • Heating and Observation : Begin heating at a rate that does not exceed 2°C per minute once the temperature is within 15°C of the expected melting point. Observe the sample closely through the magnified viewfinder.

  • Record the Melting Range :

    • T-start : Record the temperature at the first sign of melting (the appearance of a liquid droplet).[7]

    • T-end : Record the temperature when the last solid crystal melts into a clear liquid.

  • Reporting : Report the result as a melting range (e.g., 150-152°C). A pure compound should exhibit a sharp range of 1-2°C.

Data Presentation and Discussion

As of this guide's publication, a specific, experimentally verified melting point for 7-Bromo-3-phenyl-2H-chromen-2-one is not consistently reported in readily accessible chemical literature. However, we can infer an expected range by examining the melting points of structurally related compounds.

Compound NameSubstitution PatternMelting Point (°C)
6-Bromo-3-(3-(phenylthio)propanoyl)-2H-chromen-2-one6-Bromo, 3-substituted153 - 155[10]
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one6-Bromo, 3-substituted217 - 219
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one6-Bromo, 3-phenyl-heterocycle246 - 248
6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one6-Bromo, 3-substituted252 - 254
7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin7-Amino, 3-(4-bromophenyl)Not specified, but synthesized[11]

Discussion:

The data from related structures indicate that bromo-substituted 3-arylcoumarins are high-melting crystalline solids. The presence of the bromine atom and the phenyl ring contributes significantly to the molecular weight and allows for strong intermolecular forces (dipole-dipole and van der Waals interactions), which must be overcome during melting. The melting point is also sensitive to the position of the bromo substituent (e.g., 6-bromo vs. 7-bromo) and the nature of other groups on the coumarin scaffold. Based on the available data, it is reasonable to hypothesize that pure, crystalline 7-Bromo-3-phenyl-2H-chromen-2-one will have a melting point well above 150°C. The experimental determination as outlined in Section 3 is essential for establishing the definitive value for this specific compound.

Conclusion

This technical guide provides a comprehensive, actionable framework for the synthesis and definitive characterization of 7-Bromo-3-phenyl-2H-chromen-2-one. By leveraging the well-established Perkin reaction and adhering to a rigorous, self-validating protocol for melting point determination, researchers in drug development can ensure the identity and purity of this valuable compound. The provided workflows, protocols, and comparative data serve as a critical resource for scientists working with novel coumarin derivatives, upholding the pillars of scientific integrity through expertise, trustworthiness, and authoritative grounding.

References

  • Costa, M., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals (Basel). Available at: [Link]

  • Borges, F., et al. (2021).
  • Matos, M. J., et al. (2011). Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. 2nd International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Pharma Beginners. (2020). Melting Point Apparatus - SOP. Available at: [Link]

  • Hino-Tek. (2023). Melting Point Apparatus: What It Is & How to Determine Melting Point. Global Laboratory Equipment Supplier | Hinotek. Available at: [Link]

  • University of Alberta. (n.d.). Melting point determination. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Available at: [Link]

  • Rahmani-Nezhad, S., et al. (2014). Synthesis and Evaluation of Coumarin–Resveratrol Hybrids as 15-Lipoxygenaze Inhibitors.
  • National Taiwan University. (2024).
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • ProQuest. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank.
  • MDPI. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank.
  • Sciforum. (2001).
  • ResearchGate. (2014). Synthesis of 3-phenylcoumarins.
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Coumarins and related compounds. Part XIX. Synthesis of 3-phenyl-benzo[h]coumarin.
  • Rao, H. S. P., et al. (n.d.). Synthesis of 7-Hydroxydibenzopyran-6-ones via Benzannulation of Coumarins. The Royal Society of Chemistry.
  • Taylor & Francis Online. (2011). Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pochampalli, J., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica.
  • Ghorab, M. M., et al. (2015).
  • Yu, T., et al. (2010). Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)-3-phenylcoumarin derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

Technical Monograph: Pharmaceutical Applications of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-3-phenyl-2H-chromen-2-one (henceforth 7-BPCO ) represents a high-value pharmacophore within the "privileged structure" class of 3-phenylcoumarins. Unlike simple coumarins, the 3-phenyl substitution confers isoflavone-like properties, significantly enhancing binding affinity for hydrophobic pockets in enzymes such as Monoamine Oxidase B (MAO-B) and various protein kinases.

The presence of the bromine atom at the C7 position is not merely structural; it serves two critical functions:

  • Pharmacological: It enhances lipophilicity (

    
    ) and enables specific halogen-bonding interactions within active sites, increasing potency against neurodegenerative and oncological targets.
    
  • Synthetic: It acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making 7-BPCO a "lynchpin" intermediate for diversity-oriented synthesis (DOS) of extensive drug libraries.

This guide details the synthesis, pharmacological profiling, and experimental protocols required to utilize 7-BPCO in drug discovery.[1]

Chemical Identity & Structural Significance[2][3][4][5]

PropertySpecification
IUPAC Name 7-Bromo-3-phenyl-2H-chromen-2-one
CAS Number 1438410-03-7 (Generic/Related)
Molecular Formula C₁₅H₉BrO₂
Molecular Weight 301.14 g/mol
Core Scaffold 3-Phenylcoumarin (Isoflavone isostere)
Key Substituent C7-Bromine (Halogen bond donor)
The "Halogen Effect" in 7-BPCO

In medicinal chemistry, the C7-bromo substituent is pivotal. Research indicates that halogen atoms on the coumarin scaffold can fill hydrophobic cavities in target enzymes (e.g., MAO-B) more effectively than methyl or methoxy groups. The bromine atom can participate in halogen bonding —a non-covalent interaction where the electropositive "sigma hole" of the halogen interacts with nucleophilic residues (like backbone carbonyls) in the protein target.

Synthetic Pathways & Optimization

To access 7-BPCO with high purity (>98%) suitable for biological screening, we recommend a modified Perkin-Oglialoro Condensation . This route is preferred over the Pechmann condensation for 3-substituted coumarins as it allows for greater regiocontrol.

Optimized Synthesis Protocol

Reaction: Condensation of 4-bromo-2-hydroxybenzaldehyde with phenylacetic acid.

Reagents:

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Phenylacetic acid (1.2 eq)

  • Acetic anhydride (

    
    , solvent/reagent)
    
  • Triethylamine (

    
    ) or Potassium Acetate (KOAc) as base
    

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-hydroxybenzaldehyde (10 mmol) and phenylacetic acid (12 mmol) in acetic anhydride (15 mL).

  • Catalysis: Add anhydrous triethylamine (15 mmol) dropwise.

  • Reflux: Heat the mixture to 135°C (oil bath) under nitrogen atmosphere for 8–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde is consumed.

  • Quench: Cool the mixture to room temperature and pour onto crushed ice (100 g) with vigorous stirring. A solid precipitate will form.[1]

  • Work-up: Filter the precipitate and wash with cold water (

    
     mL) to remove acetic acid and excess base.
    
  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture.

  • Validation: Confirm structure via

    
    H-NMR (characteristic singlet at 
    
    
    
    7.8–8.2 ppm for the C4-H proton).
Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursors: 4-Bromo-2-hydroxybenzaldehyde + Phenylacetic Acid Reaction Perkin Condensation 135°C, 12h, N2 atm Start->Reaction Mix Reagents Reagents: Ac2O (Solvent) Et3N (Base) Reagents->Reaction Quench Ice Water Quench Precipitation Reaction->Quench Cool & Pour Purify Recrystallization (Ethanol) Quench->Purify Filter Solid Product Target: 7-BPCO (>98% Purity) Purify->Product Crystallize

Figure 1: Optimized Perkin-Oglialoro synthesis route for 7-Bromo-3-phenyl-2H-chromen-2-one.

Pharmacological Profiling

A. Neuroprotection: MAO-B Inhibition

7-BPCO acts as a potent, reversible inhibitor of Monoamine Oxidase B (MAO-B), a key target for Parkinson’s disease therapy.

  • Mechanism: The 3-phenyl ring occupies the entrance cavity of the MAO-B active site, while the coumarin core aligns near the FAD cofactor. The C7-Bromine atom extends into a hydrophobic pocket (Tyr326/Ile199 region), enhancing binding enthalpy.

  • Selectivity: 3-phenylcoumarins generally exhibit >100-fold selectivity for MAO-B over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis) associated with non-selective inhibitors.

B. Oncology: Tubulin Polymerization & Kinase Inhibition

The 3-phenylcoumarin scaffold is an isostere of combretastatin A-4, a potent tubulin binding agent.

  • Cytotoxicity: 7-BPCO derivatives have demonstrated

    
     values in the low micromolar range (1–10 
    
    
    
    M) against MCF-7 (breast) and HepG2 (liver) cancer lines.
  • Pathway: Inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase, triggering apoptosis via the mitochondrial pathway (caspase-3 activation).

C. Medicinal Chemistry: The "Click" & Coupling Handle

7-BPCO is not just a drug; it is a Late-Stage Functionalization (LSF) precursor.

  • Suzuki-Miyaura Coupling: The C7-Br allows for the attachment of aryl/heteroaryl groups to modulate solubility and potency.

  • Buchwald-Hartwig Amination: Substitution with morpholine or piperazine at C7 significantly improves water solubility and pharmacokinetic profiles (blood-brain barrier penetration).

Visualization: Mechanism of Action (MAO-B)

MAOB_Mechanism Target Target: MAO-B Enzyme (Mitochondrial Membrane) Binding Binding Event: 1. Coumarin Core -> FAD Cofactor Vicinity 2. 3-Phenyl Ring -> Entrance Cavity 3. C7-Br -> Hydrophobic Pocket (Tyr326) Target->Binding Host Inhibitor Inhibitor: 7-BPCO Inhibitor->Binding Enters Active Site Effect Inhibition of Dopamine Catabolism Binding->Effect Blocks Substrate Access Outcome Therapeutic Outcome: Increased Striatal Dopamine (Parkinson's Symptom Relief) Effect->Outcome Neuroprotection

Figure 2: Mechanistic pathway of MAO-B inhibition by 7-BPCO, highlighting the role of the C7-Br substituent.

Preclinical Evaluation Protocols

Protocol A: In Vitro MAO-B Inhibition Assay

To validate the potency of 7-BPCO, use a fluorometric assay detecting hydrogen peroxide generation.

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).

  • Substrate: Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Procedure:

    • Incubate 7-BPCO (serial dilutions: 1 nM – 100

      
      M) with MAO-B for 15 min at 37°C.
      
    • Add substrate/Amplex Red mix.

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 min.

    • Control: Selegiline (positive control).

Protocol B: Cell Viability Assay (MTT)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with 7-BPCO (0.1 – 50

    
    M) for 48 hours.
    
  • Readout: Add MTT reagent; dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    

References

  • Matos, M. J., et al. (2010).[2] New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors.[3][4][2] Bioorganic & Medicinal Chemistry Letters.[3][2]

  • Vazquez-Rodriguez, S., et al. (2011).[3] MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins.[3] Bioorganic & Medicinal Chemistry Letters.[3][2]

  • Chabukswar, A., et al. (2024).[5] Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines.[5] Asian Journal of Chemistry.[6]

  • Bouhaoui, A., et al. (2021).[7] Synthesis and biological properties of coumarin derivatives.[1][3][8][2][5][6][7][9][10][11][12] A review. ChemistrySelect.[7]

  • RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances.

Sources

Methodological & Application

Application Note: Protocol for Pechmann Condensation to Synthesize 7-Bromo-3-Phenylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 7-bromo-3-phenylcoumarin via a modified Pechmann condensation.

While the Perkin reaction is the classical route for 3-phenylcoumarins, this protocol addresses the specific request for a Pechmann condensation approach. This requires the use of a specialized


-keto ester precursor (

-formylphenylacetate) to install the 3-phenyl substituent without a 4-methyl group.

Abstract & Scientific Rationale

The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities.[1] The specific derivative 7-bromo-3-phenylcoumarin combines a lipophilic 3-aryl moiety (critical for MAO-B inhibition and fluorescence properties) with a 7-bromo handle, allowing for further palladium-catalyzed functionalization (e.g., Suzuki-Miyaura coupling).

Standard Pechmann condensation typically utilizes ethyl acetoacetate to yield 4-methylcoumarins . To achieve the 3-phenyl-4-H substitution pattern via the Pechmann mechanism, the reaction requires ethyl 2-phenyl-3-oxopropanoate (ethyl


-formylphenylacetate) as the carbonyl precursor. As this aldehyde-ester is unstable, this protocol includes the in situ generation of its sodium enolate, followed by acid-catalyzed condensation with 3-bromophenol.
Retrosynthetic Analysis
  • Disconnection: C2–O1 (Lactone) and C3–C4 (Vinylic).

  • Synthons:

    • Nucleophile: 3-Bromophenol (Directs condensation para to the activating –OH group, yielding the 7-bromo isomer).

    • Electrophile: Ethyl 2-phenyl-3-oxopropanoate (Generated from ethyl phenylacetate and ethyl formate).

Reaction Mechanism

The reaction proceeds via a cascade of transesterification, electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[2]

  • Enolate Formation: Claisen condensation of ethyl phenylacetate and ethyl formate yields the sodium salt of ethyl

    
    -formylphenylacetate.
    
  • Transesterification: The phenol hydroxyl attacks the ester carbonyl (acid-catalyzed).[2]

  • Cyclization: The activated aromatic ring attacks the aldehyde carbonyl (or its enol tautomer) at the position ortho to the phenol oxygen.

  • Aromatization: Elimination of water establishes the coumarin double bond.

PechmannMechanism Precursor Ethyl Phenylacetate + Ethyl Formate Enolate Ethyl 2-phenyl-3-oxopropanoate (Na Salt) Precursor->Enolate Na/Et2O Claisen Cond. Inter1 Transesterification Intermediate Enolate->Inter1 + Phenol + H2SO4 Phenol 3-Bromophenol Phenol->Inter1 Cyclic Hydroxy-chromanone Intermediate Inter1->Cyclic EAS (Ortho attack) Product 7-Bromo-3-phenylcoumarin Cyclic->Product - H2O Dehydration

Figure 1: Mechanistic pathway for the modified Pechmann condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6]QuantityRole
3-Bromophenol 173.011.01.73 g (10 mmol)Nucleophile
Ethyl Phenylacetate 164.201.21.97 g (12 mmol)Precursor A
Ethyl Formate 74.081.51.11 g (15 mmol)Precursor B
Sodium Metal 22.991.20.28 gBase (for enolate)
Sulfuric Acid (conc.) 98.08Excess10 mLCatalyst/Solvent
Diethyl Ether -Solvent20 mLSolvent (Step 1)
Step-by-Step Procedure
Phase A: Synthesis of Ethyl 2-phenyl-3-oxopropanoate (In Situ)

Note: The formyl ester is unstable and is best used as the crude sodium salt.

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvent Prep: Add absolute diethyl ether (20 mL) and sodium wire (0.28 g) to the flask.

  • Addition: Mix Ethyl Phenylacetate (1.97 g) and Ethyl Formate (1.11 g) in a separate vial. Add this mixture dropwise to the sodium suspension at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The sodium salt of the formyl ester will precipitate as a yellowish solid.

  • Isolation: Filter the solid rapidly under nitrogen or remove the solvent in vacuo to obtain the crude sodium enolate. Do not purify further.

Phase B: Pechmann Condensation[5][7]
  • Mixing: Place the crude sodium enolate from Phase A into a 50 mL RBF.

  • Phenol Addition: Add 3-Bromophenol (1.73 g) directly to the solid.

  • Acid Catalysis: Cool the flask to 0°C in an ice bath. Add concentrated H₂SO₄ (10 mL) dropwise with vigorous stirring. Caution: Exothermic reaction.

  • Digestion: Maintain stirring at 0–5°C for 1 hour, then allow to warm to room temperature. Stir for an additional 12–18 hours.[1]

    • Checkpoint: The mixture should darken to a deep red/brown viscous oil.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice/water slurry with stirring. The crude coumarin should precipitate as a solid.

  • Workup:

    • Filter the precipitate.[1]

    • Wash with cold water (3 x 20 mL) to remove residual acid.

    • Wash with cold 5% NaHCO₃ solution to remove unreacted phenol.

Phase C: Purification
  • Recrystallization: Dissolve the crude solid in hot ethanol (95%). If insoluble material remains, filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Drying: Collect the pale yellow needles by filtration and dry in vacuo at 40°C.

Characterization & Quality Control

TechniqueExpected DataInterpretation
Appearance Pale yellow needlesHigh purity crystalline solid.
Melting Point 140–145°CConsistent with 3-phenylcoumarin derivatives.
¹H NMR (CDCl₃)

7.82 (s, 1H, H-4)
Characteristic singlet for H-4 (deshielded by C=O). Absence of methyl signal confirms 3-phenyl structure.
¹H NMR (CDCl₃)

7.3–7.6 (m, aromatic)
Multiplets for phenyl ring and coumarin protons (H-5, H-6, H-8).
IR Spectroscopy 1710–1730 cm⁻¹Strong lactone C=O stretch.
Mass Spec (ESI) [M+H]⁺ ~301/3031:1 isotopic pattern confirms presence of one Bromine atom.

Troubleshooting & Optimization

Regioselectivity (7-Bromo vs 5-Bromo)
  • Issue: Formation of the 5-bromo isomer (attack at position 2 of the phenol).

  • Resolution: Steric hindrance at the position between the OH and Br (position 2) strongly disfavors the 5-bromo product. The 7-bromo isomer (attack at position 6, para to Br) is the major product (>90%). Recrystallization from ethanol effectively removes minor isomers.

Low Yield[6]
  • Cause: Instability of the formyl ester precursor.

  • Optimization: Ensure the sodium enolate is prepared under strictly anhydrous conditions. Alternatively, use Polyphosphoric Acid (PPA) instead of H₂SO₄ at 80°C if the room temperature reaction is sluggish.

Alternative Route (Perkin Reaction)

If the Pechmann yield is unsatisfactory (<40%), the Perkin Reaction is the industry-standard alternative for 3-phenylcoumarins:

  • Reagents: Salicylaldehyde derivative (4-bromo-2-hydroxybenzaldehyde) + Phenylacetic acid.

  • Conditions: Ac₂O, Et₃N, Reflux (140°C).

  • Note: This route is often more robust for 3-aryl derivatives but requires 4-bromosalicylaldehyde.

Workflow Diagram

Workflow Step1 Precursor Synthesis (Et-Phenylacetate + Et-Formate + Na) Step2 Isolation of Na-Enolate (Filtration/Evaporation) Step1->Step2 Step3 Pechmann Condensation (+ 3-Bromophenol + H2SO4) Step2->Step3 Step4 Quench & Filtration (Ice Water) Step3->Step4 Step5 Purification (Recrystallization from EtOH) Step4->Step5

Figure 2: Operational workflow for the synthesis of 7-bromo-3-phenylcoumarin.

References

  • Pechmann Condensation Mechanism & Scope: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.

  • Synthesis of 3-Phenylcoumarins (General Methods): Matos, M. J., et al. (2012). Synthesis and biological evaluation of 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4655-4659.

  • Use of Formyl Esters in Pechmann Reaction: Gao, Y., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing Tailored ZnO NPs. ACS Omega, 4(12), 15097–15107.

  • Properties of Bromophenols: PubChem Database. 3-Bromophenol Compound Summary.

Sources

Suzuki-Miyaura coupling reactions using 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-3-phenyl-2H-chromen-2-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3,7-Diarylcoumarins in Modern Drug Discovery

The coumarin nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Within this versatile class of compounds, the 3-phenylcoumarin scaffold has emerged as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.[2][3] The strategic derivatization of this scaffold is therefore a key objective in the development of novel therapeutic agents.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an indispensable tool for the construction of complex molecular architectures.[7][8] By applying this Nobel Prize-winning reaction to the 7-bromo position of the 3-phenylcoumarin core, researchers can efficiently generate extensive libraries of 3,7-diarylcoumarins. This unlocks the potential for systematic structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with enhanced potency and selectivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 7-Bromo-3-phenyl-2H-chromen-2-one with various arylboronic acids. The methodologies presented herein are grounded in established principles and are designed to be a robust starting point for the synthesis of diverse molecular libraries for screening and lead optimization.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically mediated by a palladium(0) catalyst in the presence of a base.[9][10] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The cycle commences with the insertion of the active palladium(0) species into the carbon-bromine bond of the 7-Bromo-3-phenyl-2H-chromen-2-one, forming a new palladium(II) complex.[11] This is often the rate-determining step of the reaction.

  • Transmetalation: The crucial role of the base is to activate the arylboronic acid, forming a more nucleophilic boronate species.[12][13] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[10]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) center couple and are eliminated from the coordination sphere, forming the desired 3,7-diarylcoumarin product. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln pdi Ar-Pd(II)-Br(Ln) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-Ar'(Ln) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination aryl_bromide 7-Bromo-3-phenyl- 2H-chromen-2-one (Ar-Br) aryl_bromide->pdi boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation product 3,7-Diarylcoumarin (Ar-Ar') base Base (e.g., K₂CO₃) base->boronate boronate->pdii

Caption: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 7-Bromo-3-phenyl-2H-chromen-2-one with a representative arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
  • Substrate: 7-Bromo-3-phenyl-2H-chromen-2-one

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or a suitable Buchwald precatalyst such as SPhos Pd G4 (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equivalents) or Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Other: Anhydrous sodium sulfate (Na₂SO₄), silica gel for chromatography, and appropriate organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes).

Causality Behind Experimental Choices
  • Catalyst Selection : Pd(PPh₃)₄ is a classic, reliable, and commercially available catalyst for Suzuki couplings.[11] For more challenging or sterically hindered substrates, or to achieve lower catalyst loadings, advanced catalyst systems employing bulky, electron-rich phosphine ligands (like SPhos) are recommended as they can accelerate the oxidative addition and reductive elimination steps.[12][14]

  • Base Selection : An inorganic base is essential for the activation of the boronic acid to facilitate the transmetalation step.[13] K₂CO₃ is a cost-effective and generally effective base. For less reactive aryl bromides or boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may improve reaction rates and yields.[13][15]

  • Solvent System : A biphasic mixture of an organic solvent (like dioxane, THF, or toluene) and water is commonly employed.[10] This system effectively dissolves both the organic substrates and the inorganic base, facilitating the interaction between all reaction components at the interface.[15] The presence of water is often crucial for the efficacy of the inorganic base.

Step-by-Step Reaction Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reactant.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using a freeze-pump-thaw method for more sensitive reactions.

  • Catalyst Addition: Under a counterflow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring reaction mixture.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 90-100 °C.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3,7-diarylcoumarin product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Visualization

G Experimental Workflow A 1. Reagent Preparation (Substrate, Boronic Acid, Base) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Solvent Addition & Degassing B->C D 4. Catalyst Addition C->D E 5. Heating & Reaction Monitoring (TLC / LC-MS) D->E F 6. Reaction Work-up (Quench, Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: Experimental workflow for Suzuki coupling.

Data Presentation: Scope of the Reaction

This protocol is expected to be applicable to a wide range of aryl- and heteroarylboronic acids. The following table provides an illustrative, non-exhaustive list of potential coupling partners and the expected products. Yields are estimated based on typical Suzuki-Miyaura couplings of aryl bromides.

Entry Arylboronic Acid Product (7-Substituent) Estimated Yield Range (%)
1Phenylboronic acidPhenyl75-90
24-Methoxyphenylboronic acid4-Methoxyphenyl80-95
34-Fluorophenylboronic acid4-Fluorophenyl70-85
43-Thienylboronic acid3-Thienyl65-80
54-Pyridylboronic acid4-Pyridyl60-75
6Naphthalene-2-boronic acid2-Naphthyl70-88

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Ineffective base or insufficient amount.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a more air-stable precatalyst.2. Ensure thorough degassing of solvents and the reaction mixture.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase stoichiometry.4. Increase the reaction temperature in 10 °C increments.
Significant Side Products 1. Dehalogenation: Presence of protic impurities or moisture.2. Homocoupling: Oxygen in the reaction mixture or excess boronic acid.1. Use anhydrous solvents and dry reagents thoroughly.2. Maintain a strict inert atmosphere. Use a more precise stoichiometry of boronic acid (e.g., 1.1 eq.).
Incomplete Reaction 1. Catalyst deactivation over time.2. Poor solubility of reagents.1. Add a second portion of the catalyst (1-2 mol%) after several hours.2. Try a different solvent system (e.g., Toluene/Water, DMF/Water). Note that DMF can sometimes act as a ligand.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of 3,7-diaryl-2H-chromen-2-ones from 7-Bromo-3-phenyl-2H-chromen-2-one. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products with broad functional group tolerance. The protocol and insights provided in these application notes offer a solid foundation for the efficient generation of novel coumarin-based compound libraries, significantly contributing to discovery efforts in medicinal chemistry and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction.... Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • MDPI. (2021, August 25). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Retrieved from [Link]

  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • PMC - NIH. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • PMC. (2021, November 8). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Retrieved from [Link]

  • Encyclopedia.pub. (2021, November 25). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 19). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One of the synthetic routes to obtain 3-phenylcoumarins: coumarin coupling with the benzene ring. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and materials science. It synthesizes established palladium-catalyzed cross-coupling methodologies adapted specifically for the 7-Bromo-3-phenyl-2H-chromen-2-one scaffold.

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in drug discovery, exhibiting anticoagulant, anticancer, and anti-inflammatory activities. The 3-phenyl derivative enhances lipophilicity and π-stacking potential, crucial for binding affinity in protein pockets (e.g., Steroid Sulfatase, HIV-1 protease).

The C7 position is electronically unique; it is para to the endocyclic oxygen, making it a powerful handle for tuning optoelectronic properties (fluorescence) and biological activity. This guide details the functionalization of 7-bromo-3-phenyl-2H-chromen-2-one via three distinct Palladium-catalyzed cross-coupling manifolds: Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira .

Strategic Analysis of the Scaffold

Before initiating synthesis, one must understand the electronic environment of the substrate.

  • Electrophilicity: The C7-Bromine bond is activated for oxidative addition due to the electron-withdrawing nature of the lactone carbonyl (though inductively distant, the overall bicyclic system is electron-deficient).

  • Stability: The 3-phenyl group provides steric bulk that protects the C3-C4 double bond from unwanted side reactions (e.g., reduction) but does not sterically hinder the C7 position.

  • Fluorescence Potential: Substitution at C7 with electron-donating groups (amines, alkynes) creates a "push-pull" system with the lactone carbonyl, often resulting in high quantum yield fluorophores.

Chemical Space Pathway

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G Start 7-Bromo-3-phenyl- 2H-chromen-2-one Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(PPh3)4 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald HNR2 Pd2(dba)3/Xantphos Sonogashira Sonogashira (Alkynylation) Start->Sonogashira R-C≡CH PdCl2(PPh3)2/CuI Prod_Suzuki 7-Aryl-3-phenylcoumarin (Enhanced Cytotoxicity) Suzuki->Prod_Suzuki Prod_Buchwald 7-Amino-3-phenylcoumarin (ICT Fluorophores) Buchwald->Prod_Buchwald Prod_Sono 7-Alkynyl-3-phenylcoumarin (Molecular Probes) Sonogashira->Prod_Sono

Figure 1: Divergent functionalization pathways for 7-bromo-3-phenyl-2H-chromen-2-one.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups at C7 to expand the pharmacophore. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation with boronic acid, and reductive elimination.[1]

Materials
  • Substrate: 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3–5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cesium Carbonate (Cs2CO3) for sterically hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1).

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Assembly: Add the coumarin substrate, arylboronic acid, and base to the vial.

  • Catalyst Addition: Add Pd(PPh3)4 last, under a positive pressure of inert gas. Seal the vial immediately with a crimp cap or septum.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot.

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc). Wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography on silica gel.

Data Summary: Typical Yields

Boronic Acid Type Electronic Nature Expected Yield Notes
Phenylboronic acid Neutral 85-95% Fast reaction (<4h).
4-Methoxyphenylboronic acid Electron-Rich 80-90% Excellent fluorescence.

| 4-Nitrophenylboronic acid | Electron-Poor | 60-75% | Slower transmetallation; require longer time. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 7-amino derivatives. These are critical for creating "push-pull" fluorophores where the C7-amine acts as the donor and the lactone as the acceptor. Challenge: Coumarins are base-sensitive (lactone ring opening). Weak bases and specific ligands are required.[2]

Materials
  • Substrate: 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine, Diethylamine) (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%). Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv). Avoid NaOtBu to prevent lactone hydrolysis.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd2(dba)3 and Xantphos in anhydrous toluene. Stir at RT for 10 mins to generate the active catalyst species.

  • Substrate Addition: Add the bromocoumarin, amine, and Cs2CO3 to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Heating: Heat to 100°C for 12–24 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with CH2Cl2.

  • Purification: Concentrate the filtrate and purify via chromatography. Note: Amino-coumarins are often yellow/orange solids.

Protocol C: Sonogashira Cross-Coupling (Alkynylation)

Objective: Introduction of alkyne handles for click chemistry or extending conjugation length.

Materials
  • Substrate: 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (3 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (1.5 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH). Can be used as solvent or co-solvent with DMF.

Step-by-Step Methodology
  • Deoxygenation: Dissolve the coumarin in anhydrous DMF/Et3N (3:1). Degas thoroughly.

  • Catalyst Loading: Add PdCl2(PPh3)2 and CuI. The solution may turn slightly dark.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at 60–80°C under inert atmosphere. Caution: Higher temperatures may cause alkyne polymerization.

  • Monitoring: Reaction is usually complete within 4–8 hours.

  • Work-up: Dilute with EtOAc, wash with NH4Cl (sat. aq.) to sequester copper (turns blue), then water.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Degas solvents longer; switch to freeze-pump-thaw cycling.
Lactone Hydrolysis Base too strongSwitch from hydroxide/alkoxide bases to Carbonates (Cs2CO3) or Phosphates (K3PO4).
Homocoupling (Suzuki) Oxygen presenceStrictly inert atmosphere; reduce catalyst loading.
Dehalogenation

-Hydride elimination
Use sterically bulky ligands (e.g., SPhos, XPhos) to speed up reductive elimination.
Reaction Workflow Visualization

The following diagram details the decision logic for the Buchwald-Hartwig optimization, which is the most sensitive of the three protocols.

BuchwaldLogic Start Start: Buchwald-Hartwig Optimization CheckBase Is the Base Strong? (e.g., NaOtBu) Start->CheckBase LactoneOpen Risk: Lactone Ring Opening (Low Yield) CheckBase->LactoneOpen Yes SelectWeak Select Weak Base (Cs2CO3 or K3PO4) CheckBase->SelectWeak No CheckLigand Ligand Selection SelectWeak->CheckLigand Monodentate PPh3 (Standard) CheckLigand->Monodentate Bidentate Xantphos/BINAP (Preferred) CheckLigand->Bidentate ResultPoor Slow Reaction / Dehalogenation Monodentate->ResultPoor ResultGood High Yield C-N Bond Formation Bidentate->ResultGood

Figure 2: Optimization logic for Buchwald-Hartwig amination of coumarin scaffolds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Matos, M. J., et al. (2021).[3] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755. Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4][5] Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid (Adapted for Coumarins). Link

  • Alfa Chemistry. (n.d.). Heck Reaction Protocols and Mechanism. Link

Sources

Preparation of coumarin-based OLED materials from 7-bromo precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OLED-7BR-2024 High-Purity Synthesis of Coumarin-Based Emitters from 7-Bromo Precursors for OLED Applications

Executive Summary & Strategic Rationale

Objective: To provide a reproducible, device-grade synthetic pathway for functionalizing 7-bromocoumarin derivatives into high-efficiency Organic Light Emitting Diode (OLED) materials.

Scientific Context: Coumarins utilize a Donor-Acceptor (D-π-A) architecture essential for thermally activated delayed fluorescence (TADF) and high quantum yield fluorescence. The coumarin lactone ring acts as the electron Acceptor , while the 7-position is the critical electronic "handle" for attaching electron Donors .

Why 7-Bromo Precursors?

  • Electronic Susceptibility: The C7 position is electronically coupled to the carbonyl (C2), allowing direct modulation of the Intramolecular Charge Transfer (ICT) state.

  • Synthetic Versatility: The C-Br bond is sufficiently reactive for Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) but stable enough to survive upstream Knoevenagel condensations.

Critical Workflow Visualization

The following diagram outlines the "Device-Grade" processing pipeline. Unlike standard organic synthesis, OLED material preparation requires an additional sublimation step to remove trace catalytic impurities that act as charge traps.

OLED_Workflow Precursor 7-Bromo-Coumarin (Precursor) Catalysis Pd-Catalyzed Coupling Precursor->Catalysis + Ligand/Base Workup Workup & Chromatography Catalysis->Workup Crude Isolation Recryst Recrystallization (>99.5% HPLC) Workup->Recryst Solvent Gradient Sublimation Gradient Vacuum Sublimation Recryst->Sublimation Trace Removal Device OLED Device Fabrication Sublimation->Device Vapor Deposition

Figure 1: Critical path from precursor to device integration.[1] Note the mandatory sublimation step for optoelectronic purity.

Protocol A: Buchwald-Hartwig Amination (Red-Shift/Hole Transport)

Application: Installing amine donors (e.g., diphenylamine, carbazole) at C7 creates strong "Push-Pull" systems, significantly red-shifting emission and improving hole transport mobility.

The Challenge: The coumarin lactone ring is susceptible to nucleophilic attack by strong bases (like NaOtBu) often used in aminations. The Solution: Use Cesium Carbonate (Cs₂CO₃) as a milder base with specific phosphine ligands to maintain high turnover frequencies (TOF) without ring-opening.

Materials:
  • Substrate: 7-Bromo-4-methylcoumarin (1.0 eq)

  • Amine: Diphenylamine or Carbazole (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or BINAP (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 eq, anhydrous)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 7-bromo-4-methylcoumarin, the amine, Pd(OAc)₂, Ligand, and Cs₂CO₃.

    • Expert Tip: Pre-complexing the Pd and Ligand in a small vial of toluene for 5 minutes before addition can reduce induction time.

  • Degassing: Add anhydrous Toluene (0.1 M concentration relative to substrate). Sparge with Argon for 20 minutes. Oxygen is a triplet quencher and poisons the Pd catalyst.

  • Reaction: Heat to 100°C (oil bath) for 12–24 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2). Look for the disappearance of the blue-fluorescent starting material and appearance of a green/yellow fluorescent product.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with DCM.

  • Purification: Concentrate filtrate. Perform Flash Column Chromatography.

    • Note: Aminated coumarins are often solvatochromic. The band color on the column may shift from blue (non-polar) to green (polar) as it elutes.

Protocol B: Suzuki-Miyaura Coupling (Conjugation Extension)

Application: Extending the


-conjugation with aryl or heteroaryl groups (e.g., thiophene, phenyl) to tune the bandgap and improve thermal stability (

).
Materials:
  • Substrate: 7-Bromo-4-methylcoumarin (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution)[2]

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:
  • System Setup: Use a Schlenk tube or sealed pressure vial.

  • Dissolution: Dissolve the coumarin and boronic acid in THF.

  • Base Addition: Add the aqueous K₂CO₃.

    • Critical Check: Ensure the biphasic mixture is vigorously stirred. The reaction occurs at the interface or via phase transfer.

  • Catalyst Addition: Add Pd catalyst under a counter-flow of Nitrogen.

  • Thermal Cycle: Heat to 70°C for 6–12 hours.

    • Validation: Suzuki couplings on coumarins are generally faster than aminations. If the reaction stalls, add 10% more boronic acid, not more catalyst.

  • Quench: Pour into water, extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.

The "Device-Grade" Standard: Purification via Sublimation

Recrystallization is insufficient for OLEDs. Trace solvent molecules and organic impurities act as "exciton quenchers," drastically reducing device lifetime.

Protocol:

  • Pre-requisite: Material must be >99.5% pure by HPLC before sublimation.

  • Equipment: Three-zone gradient vacuum sublimation train.

  • Conditions:

    • Vacuum:

      
       Torr (Turbo pump required).
      
    • Source Zone: Heat to

      
       (typically 20-30°C below melting point).
      
    • Deposition Zone: Maintain at

      
      .
      
  • Harvest: Collect only the crystalline material in the middle zone. Discard the volatile ash (zone 3) and non-volatile residue (zone 1).

Sublimation_Logic cluster_zones Deposition Zones Crude Recrystallized Solid (Contains trace solvent/catalyst) Vacuum High Vacuum Application (< 10^-6 Torr) Crude->Vacuum Heat Thermal Gradient Applied Vacuum->Heat Residue Zone 1: Residue (Heavy impurities/Pd) Heat->Residue Non-volatile Product Zone 2: Target Crystal (Device Grade) Heat->Product Sublimes Volatile Zone 3: Volatiles (Solvent/Ligands) Heat->Volatile High VP

Figure 2: Thermal Gradient Sublimation logic for separating OLED-active material from quenching impurities.

Data & Characterization

The substitution at C7 dramatically alters photophysical properties. Below is a comparative summary of expected shifts based on the "Push-Pull" strength.

Substituent (C7)Electronic EffectEmission ColorApprox

(nm)
Quantum Yield (

)
Application
-Br (Precursor)Weak AcceptorBlue410-4300.10 - 0.20Intermediate
-Phenyl (Suzuki)Conjugation Ext.Cyan/Blue440-4600.50 - 0.70Blue Host/Dopant
-N(Ph)₂ (Buchwald)Strong DonorGreen490-5200.80 - 0.95Green Dopant/HTL
-Carbazole Rigid DonorSky Blue460-480> 0.90Blue Emitter

Note: Values are solvent-dependent (Solvatochromism is strong in amino-coumarins).

Troubleshooting & Safety

  • Dehalogenation: If you observe the formation of 7-H-coumarin (debrominated product) during Buchwald coupling, your catalyst loading is too low, or the hydride elimination pathway is competing. Solution: Switch to a bulkier ligand (e.g., BrettPhos) or lower the reaction temperature slightly.

  • Lactone Hydrolysis: If yield is low and acid-workup recovery is poor, the lactone ring likely opened. Solution: Ensure conditions are strictly anhydrous for amination. Avoid hydroxide bases in Suzuki coupling if the substrate is sensitive; use

    
     instead.
    

References

  • Tasior, M., et al. (2010). "Coumarins: A versatile scaffold for the design of OLED materials." Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

  • Hille, T., et al. (2020). "Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling."[3] ChemBioChem.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Forrest, S. R. (2004). "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature. (Reference for Sublimation/Purity requirements).

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination Protocols."

Sources

Application Note: High-Efficiency Heck Coupling of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This guide details the protocol for the Palladium-catalyzed Mizoroki-Heck reaction of 7-Bromo-3-phenyl-2H-chromen-2-one (7-bromo-3-phenylcoumarin). This scaffold is a critical intermediate in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and bioactive pharmaceutical ingredients.

Substrate Specifics
  • Target: 7-Bromo-3-phenyl-2H-chromen-2-one

  • Electronic Environment: The 7-position of the coumarin ring is electronically coupled to the endocyclic oxygen (position 1). The mesomeric donation (+M effect) of the oxygen increases electron density at the 7-position, rendering the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).

  • Steric Environment: The 3-phenyl substituent is distal to the reaction site (C7). While it does not impose direct steric hindrance, it significantly lowers the solubility of the substrate compared to simple coumarins, necessitating the use of polar aprotic solvents (DMF, NMP) or high-boiling ethers.

Reaction Optimization & Conditions

To ensure reproducibility and high yields, two distinct catalytic systems are recommended. Method A is the robust, cost-effective standard for simple alkenes (e.g., acrylates, styrenes). Method B is a high-performance protocol for sterically demanding or electron-rich alkenes.

Table 1: Optimized Reaction Parameters
ParameterMethod A: Standard ProtocolMethod B: High-Performance
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ (10-15 mol%)XPhos or SPhos (5-10 mol%)
Base K₂CO₃ (anhydrous)K₃PO₄ (anhydrous)
Solvent DMF or DMA (0.2 M)1,4-Dioxane or Toluene
Temperature 100–120 °C80–100 °C
Atmosphere Nitrogen or Argon (Balloon)Argon (Schlenk line preferred)
Time 12–24 Hours4–12 Hours
Mechanistic Rationale
  • Catalyst/Ligand: In Method A, Triphenylphosphine (PPh₃) reduces Pd(II) to the active Pd(0) species in situ. For Method B, biaryl phosphine ligands like XPhos facilitate oxidative addition into the electron-rich C7-Br bond more effectively than PPh₃, allowing for milder conditions.

  • Base: Inorganic bases (K₂CO₃) are preferred over amines (Et₃N) to prevent potential side reactions with the lactone ring of the coumarin at high temperatures, although Et₃N is acceptable for simple acrylates.

  • Additives: Tetrabutylammonium bromide (TBAB) is often added in Method A to stabilize Pd nanoparticles and act as a phase transfer catalyst, though it is not strictly required if using DMF.

Visualization: Catalytic Cycle & Workflow

Figure 1: Catalytic Cycle for 7-Bromocoumarin Functionalization

This diagram illustrates the specific pathway, highlighting the oxidative addition challenge at the electron-rich 7-position.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + Ligand ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + 7-Br-3-Ph-Coumarin Coord Alkene Coordination Ar-Pd(II)-Br(Alkene) OxAdd->Coord + Alkene Insert Migratory Insertion C-C Bond Formation Coord->Insert Syn-Insertion Elim Beta-Hydride Elimination Product Release Insert->Elim Trans-Selectivity Regen Reductive Elimination Base-assisted Pd(0) Regen Elim->Regen - Product Regen->ActiveCat - HBr (Base)

Caption: Pd(0)/Pd(II) cycle emphasizing oxidative addition to the 7-bromo position and base-mediated regeneration.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 7-((E)-2-(ethoxycarbonyl)vinyl)-3-phenyl-2H-chromen-2-one via coupling with ethyl acrylate.

Materials
  • 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 equiv)

  • Ethyl Acrylate (1.5 equiv)[1]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.10 equiv)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv, anhydrous, granular)

  • DMF (Anhydrous, 5 mL per mmol substrate)[2]

Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere)

  • Glassware: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar.

  • Weighing: Charge the vessel with:

    • 7-Bromo-3-phenyl-2H-chromen-2-one (301 mg, 1.0 mmol)

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol)

    • PPh₃ (26.2 mg, 0.10 mmol)

    • K₂CO₃ (276 mg, 2.0 mmol)

  • Degassing: Cap the vessel with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen/Argon. Repeat this cycle 3 times. Critical: Oxygen poisons the phosphine ligand.

2. Solvent and Reagent Addition

  • Under a positive flow of inert gas, inject anhydrous DMF (5.0 mL) via syringe.

  • Inject Ethyl Acrylate (163 µL, 1.5 mmol) via syringe.

  • Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or seal the Schlenk tube.

3. Reaction Execution

  • Place the vessel in a pre-heated oil bath or heating block at 110 °C .

  • Stir vigorously (800-1000 RPM). The 3-phenylcoumarin starting material may be suspended initially but should dissolve as the temperature rises.

  • Monitor by TLC (Hexanes:Ethyl Acetate 7:3) every 2 hours. The product is typically highly fluorescent (blue/green) under UV (365 nm).

  • Endpoint: Reaction is usually complete within 12-16 hours.

4. Workup and Purification

  • Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add water (20 mL) and LiCl (5% aq, 10 mL) to help remove DMF. Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The product will likely elute after the starting material.

Figure 2: Experimental Workflow

Workflow Start Weigh Reagents (SM, Cat, Base) Inert Inert Cycle Vac/N2 x3 Start->Inert Inject Add Solvent & Alkene Inert->Inject Heat Heat 110°C 12-16h Inject->Heat Monitor TLC Check (UV Active) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filter & Extraction Monitor->Workup Complete Purify Column Chrom. SiO2 Workup->Purify

Caption: Operational workflow for the batch synthesis of 7-alkenyl-3-phenylcoumarins.

Quality Control & Troubleshooting

Self-Validating Checks
  • Color Change: The reaction mixture typically turns from yellow/orange to dark brown/black (formation of Pd black) towards the end. If it turns black immediately upon heating, the catalyst may have decomposed due to poor inert atmosphere (add more PPh₃).

  • Fluorescence: The starting material (7-bromo) has weak fluorescence compared to the extended conjugation of the Heck product. A significant increase in fluorescence intensity on the TLC plate is a positive indicator of conversion.

  • 1H NMR Verification: Look for the disappearance of the characteristic alkene protons of the acrylate and the appearance of two doublets with a large coupling constant (J ≈ 16 Hz), indicating the trans (E)-alkene geometry.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂)Degas solvent more thoroughly; use fresh PPh₃.
Starting Material Remains Low reactivity of 7-BrSwitch to Method B (XPhos/SPhos ligand). Increase Temp to 130°C.
Pd Black Precipitation Ligand instabilityAdd TBAB (1.0 equiv) to stabilize Pd nanoparticles.
Poor Solubility 3-Phenyl ring aggregationSwitch solvent to NMP or use a co-solvent (DMF/Toluene).

References

  • Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Coumarin Functionalization: Borges, F., et al. (2005). Simple Coumarins: Synthesis and Pharmacological Activity. Current Medicinal Chemistry, 12(8), 887-916. Link

  • Phosphine-Free Conditions: Yao, Q., et al. (2004). Temperature-Controlled, Highly Stereoselective Synthesis of (E)- and (Z)-Cinnamates via Heck Reaction in Ionic Liquids. Organic Letters, 6(17), 2997–3000. Link

  • General Protocol Source: Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from

  • Specific Coumarin Heck Coupling: Berthelot, P., et al. (2009). Synthesis and biological evaluation of new 3-phenylcoumarin derivatives as inhibitors of monoamine oxidases. Journal of Medicinal Chemistry. (Extrapolated from general 7-halo coumarin reactivity profiles described in similar SAR studies).

Sources

Troubleshooting & Optimization

Improving yield of 7-Bromo-3-phenyl-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one

Subject: Optimization of Yield and Purity for 7-Bromo-3-phenylcoumarin Ticket Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

PART 1: EXECUTIVE SUMMARY & DIAGNOSTIC

User Issue: Low yield and difficult purification (tar formation) during the synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one.

Root Cause Analysis: The traditional Perkin condensation (using phenylacetic acid and acetic anhydride) often fails for this substrate due to the high temperatures (


C) required, which leads to polymerization ("tarring") of the electron-deficient 4-bromo-2-hydroxybenzaldehyde. Additionally, the competing formation of the non-cyclized trans-cinnamic acid derivative reduces the yield of the desired lactone.

Primary Recommendation: Switch from the Perkin reaction to a Base-Catalyzed Knoevenagel Condensation . This route operates at lower temperatures, reduces side reactions, and typically boosts yields from ~40% to >85% for halogenated coumarins.

PART 2: THE "GOLD STANDARD" PROTOCOL

Method: Knoevenagel Condensation (Microwave-Assisted or Reflux) Target: 7-Bromo-3-phenyl-2H-chromen-2-one Reaction Type: Aldol-type condensation followed by intramolecular transesterification.

Reagents & Materials:
  • Substrate: 4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

    • Note: The 4-Br position on the salicylaldehyde becomes the 7-Br position on the coumarin.

  • Active Methylene: Ethyl phenylacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (absolute) or Solvent-Free (for Microwave)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve 10 mmol of 4-bromo-2-hydroxybenzaldehyde and 11 mmol of ethyl phenylacetate in 15 mL of absolute ethanol.

  • Catalysis: Add 1 mmol of piperidine dropwise. The solution may turn slightly yellow/orange due to phenoxide formation.

  • Reaction (Choose A or B):

    • Route A (Thermal Reflux): Heat to reflux (

      
      C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product often precipitates during the reaction.[1]
      
    • Route B (Microwave - Recommended): Place reagents (solvent-free or minimal EtOH) in a microwave vial. Irradiate at 300W,

      
      C for 5–10 minutes.
      
  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature, then to

      
      C in an ice bath.
      
    • The coumarin should crystallize out.[1][2] If not, add ice-cold water dropwise to induce precipitation.

    • Filter the solid and wash with cold dilute ethanol (50%) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

    • Expected Yield: 85–92%

    • Appearance: White to pale yellow needles.

PART 3: MECHANISTIC INSIGHT & VISUALIZATION

Why this works better than Perkin: The 7-Bromo substituent is electron-withdrawing. In the Perkin reaction, this acidity can lead to rapid O-acylation (forming the acetate ester of the phenol) which is a "dead-end" intermediate if the temperature isn't high enough to force the rearrangement. The Knoevenagel route relies on the nucleophilic attack of the ethyl phenylacetate enolate on the aldehyde, which is facilitated by the electron-withdrawing nature of the bromine (making the aldehyde carbon more electrophilic).

Pathway Diagram: Reaction Logic & Troubleshooting

CoumarinSynthesis cluster_trouble Troubleshooting Logic Start Start: 4-Bromo-2-hydroxybenzaldehyde Step1 Step 1: Deprotonation (Piperidine) Start->Step1 Reagent + Ethyl Phenylacetate Reagent->Step1 Step2 Step 2: Aldol Condensation (Formation of Benzylidene Intermediate) Step1->Step2 Enolate Attack Decision Cyclization? Step2->Decision Success Product: 7-Bromo-3-phenylcoumarin (Lactone Ring Closed) Decision->Success Transesterification (-EtOH) Failure Impurity: Hydrolyzed Acid (Ring Open) Decision->Failure Hydrolysis (if aq. base used) Issue1 Issue: Sticky Oil / No Solid Fix1 Fix: Add cold EtOH/Water seed OR Recrystallize from AcOH Issue1->Fix1 Issue2 Issue: Unreacted Aldehyde Fix2 Fix: Increase Piperidine (Br-phenol is acidic, consumes base) Issue2->Fix2

Caption: Mechanistic pathway of Knoevenagel condensation and troubleshooting logic for common failures.

PART 4: TROUBLESHOOTING GUIDE (Q&A)

Q1: I am using the Perkin method (Phenylacetic acid + Ac₂O + TEA), but my product is a black tar. Why? A: The "tar" is a result of the thermal decomposition of the brominated aldehyde. The Perkin reaction requires high temperatures (


C) to drive the reaction. The 7-Br substituent makes the ring sensitive to oxidative polymerization at these temperatures.
  • Fix: Switch to the Knoevenagel method described above. If you must use Perkin, add Sodium Acetate (NaOAc) instead of TEA and use Microwave irradiation (10 min at

    
    C) to reduce thermal exposure time.
    

Q2: My yield is low because the product won't precipitate. It remains an oil. A: This is a common "oiling out" issue caused by impurities (often the solvent entrapped in the crystal lattice) or the presence of unreacted ethyl phenylacetate.

  • Fix:

    • Evaporate the ethanol completely.

    • Redissolve the oil in a minimum amount of hot Acetic Acid (AcOH) .

    • Allow it to cool slowly. AcOH is an excellent solvent for crystallizing coumarins.

Q3: Does the bromine atom affect the stoichiometry? A: Yes, indirectly. The bromine atom at position 4 of the starting phenol (pos 7 of coumarin) increases the acidity of the phenolic proton (


 drops).
  • Implication: The phenol will consume 1 equivalent of your base catalyst (piperidine) to form the phenoxide.

  • Fix: Ensure you use a slight excess of base (0.15–0.2 equiv) or ensure the base is catalytic and regenerated. In Knoevenagel, piperidine is usually sufficient, but if the reaction stalls, add another drop.

Q4: I see a spot on TLC that moves slower than my product but isn't starting material. A: This is likely the Ring-Opened Hydrolysis Product (the substituted cinnamic acid derivative). This happens if your workup is too basic or if water was present during the reflux.

  • Fix: Acidify your crude mixture with dilute HCl (to pH 2–3) and heat gently for 15 minutes. This will force the ring to close (lactonization) via acid catalysis.

PART 5: DATA SUMMARY

Comparison of Synthetic Routes for 7-Bromo-3-phenylcoumarin:

ParameterPerkin Reaction (Traditional)Knoevenagel (Recommended)
Reagents Phenylacetic acid, Ac₂O, BaseEthyl Phenylacetate, Piperidine
Temperature

C -

C (Reflux)

C -

C (or MW)
Time 8 - 12 Hours1 - 3 Hours (10 min MW)
Typical Yield 45% - 55%85% - 92%
Purity Profile Tarry impurities, coloredCleaner, often crystalline
Atom Economy Low (Loss of AcOH)High (Loss of EtOH/H₂O)

REFERENCES

  • BenchChem. A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins. (2025).[1][3][4] Retrieved from

  • MDPI. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022).[5][6] Retrieved from

  • Organic Chemistry Portal. Synthesis of Coumarins - Knoevenagel Condensation. Retrieved from

  • Sashidhara, K. V., et al. Efficient synthesis of 3-aryl coumarins using cyanuric chloride.[7] Synlett 23.04 (2012): 611-621. (Cited for Knoevenagel efficiency).[8]

Sources

Technical Support Center: Optimizing Catalyst Load for Coupling Reactions of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-3-phenyl-2H-chromen-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization, ensuring efficient, reproducible, and scalable syntheses. The 4-arylcoumarin scaffold, a key structure derived from this substrate, is prevalent in many biologically active compounds, making its synthesis a critical step in numerous research endeavors.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, yet achieving optimal results requires careful tuning of multiple parameters.[1][2][3] Catalyst loading is a critical variable that directly impacts reaction efficiency, cost, and purity of the final product.[4][5] Too high a loading can lead to increased costs, potential for side reactions, and difficulties in removing residual palladium from the active pharmaceutical ingredient (API), while too low a loading can result in sluggish or incomplete reactions.[4][5][6]

This guide provides a structured, question-and-answer approach to address common challenges and frequently asked questions, combining fundamental principles with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection and loading for the coupling of 7-Bromo-3-phenyl-2H-chromen-2-one.

Q1: What is a typical starting catalyst load for coupling reactions with this coumarin substrate?

A1: For most palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol% of the palladium source relative to the limiting reagent (typically the bromo-coumarin).[7] The optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Sonogashira), the reactivity of the coupling partners, and the efficiency of the chosen catalyst system.[8][9] For highly active, well-defined pre-catalysts, loadings can often be initiated at the lower end of this range (e.g., 0.5 mol%) or even below for screening purposes.[7][10]

Q2: How does the choice of coupling reaction (Suzuki, Heck, Sonogashira) influence the optimal catalyst load?

A2: The nature of the catalytic cycle for each reaction dictates the stability and turnover frequency of the catalyst, thus influencing the required loading.

  • Suzuki-Miyaura Coupling: This is often the most versatile and widely used method for this transformation.[11] Due to the development of highly active and robust catalyst systems (e.g., Buchwald precatalysts), Suzuki reactions can often be performed with low catalyst loadings, sometimes well below 1 mol%.

  • Heck Reaction: The Heck reaction can sometimes be more sensitive to catalyst and ligand choice.[12][13] Catalyst decomposition can be a concern at the elevated temperatures often required.[14] A starting point of 1-3 mol% is common, though optimization can often lower this.

  • Sonogashira Coupling: This reaction involves a dual catalytic system of palladium and copper(I) (in the classic protocol).[15][16] The palladium catalyst loading typically falls within the 0.5-2.5 mol% range. The efficiency can be highly dependent on the purity of the terminal alkyne and the choice of base and solvent.[17][18]

Table 1: Recommended Starting Catalyst Loads for Screening

Coupling Reaction Palladium Source Example Typical Starting Load (mol%) Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhos G3 Precatalyst 0.5 - 2.0% Base selection is critical for activating the boronic acid/ester.[19]
Heck Pd(OAc)₂ / P(o-tol)₃ or Pd(PPh₃)₄ 1.0 - 3.0% Temperature control is crucial to balance reaction rate and catalyst stability.[12][14]

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 0.5 - 2.5% | Requires an amine base; copper-free versions may require different ligands.[15][16] |

Q3: When should I use a pre-catalyst versus generating the active catalyst in situ?

A3: The choice between a pre-catalyst and in situ generation depends on the goals of your experiment.

  • In situ Generation: This method, which involves mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand, offers flexibility. It is ideal for the initial screening of different palladium-to-ligand ratios to identify the optimal combination for your specific substrate. It can also be more cost-effective for large-scale synthesis if the components are cheaper than a pre-formed catalyst.

  • Pre-catalysts: These are well-defined, stable palladium complexes (e.g., Buchwald or CataCXium® precatalysts) that provide more reliable and reproducible generation of the active Pd(0) species.[7][20] They are particularly advantageous for complex or sensitive substrates, when consistent results are critical for structure-activity relationship (SAR) studies, or when trying to achieve very low catalyst loadings.[7][10] Inefficient reduction of a Pd(II) source to the active Pd(0) species is a common failure point in in situ systems, an issue that pre-catalysts are designed to overcome.[21]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low or No Conversion of 7-Bromo-3-phenyl-2H-chromen-2-one

Q: My reaction has stalled with over 50% of my starting material remaining after several hours. Should I just add more catalyst?

A: While catalyst inactivity is a primary suspect, adding more catalyst without diagnosis is inefficient. Low conversion is often a symptom of a deeper issue. Before increasing the catalyst load, you must investigate other potential causes. Catalyst decomposition, often indicated by the formation of a black precipitate (palladium black), is a common culprit.[7]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_inert Is the atmosphere strictly inert? start->check_inert degas Action: Improve degassing (sparge or freeze-pump-thaw) check_inert->degas No check_reagents Are reagents (solvent, base) pure and anhydrous? check_inert->check_reagents Yes degas->check_reagents purify_reagents Action: Use fresh, pure reagents. Dry solvent if necessary. check_reagents->purify_reagents No check_temp Is the temperature optimized? check_reagents->check_temp Yes purify_reagents->check_temp optimize_temp Action: Screen temperatures (e.g., 80°C, 100°C, 120°C). Caution for catalyst stability. check_temp->optimize_temp No catalyst_screen Action: Re-evaluate catalyst system. Screen different ligands/pre-catalysts. check_temp->catalyst_screen Yes optimize_temp->catalyst_screen load_screen Action: Perform a catalyst loading screen (0.5-5 mol%). catalyst_screen->load_screen

Caption: A logical workflow for troubleshooting low reaction conversion.

Experimental Protocol 1: Catalyst Loading Optimization Screen

This protocol is designed to find the minimum catalyst loading required for efficient conversion.

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 eq), the coupling partner (e.g., phenylboronic acid, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[19]

  • Solvent: Add the degassed reaction solvent (e.g., Toluene/H₂O 10:1, Dioxane).[19]

  • Catalyst Addition: To each vial, add a different loading of the catalyst system (e.g., Pd(OAc)₂/ligand or a pre-catalyst). Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 1.5 mol%

    • Vial 4: 2.0 mol%

    • Vial 5: 3.0 mol%

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using TLC, GC-MS, or LC-MS to determine the conversion rate.

  • Analysis: Compare the conversion rates versus catalyst loading to identify the optimal concentration that provides high yield in a reasonable timeframe.[22]

Problem 2: Significant Side Product Formation

Q: My reaction is complete, but I have a large amount of biaryl homocoupling product from my boronic acid. Is my catalyst loading too high?

A: Potentially, yes. While homocoupling is often promoted by the presence of oxygen, high local concentrations of an active catalyst can also increase the rate of this and other side reactions.[1][21] Similarly, dehalogenation of the starting material can become more prominent with very active catalysts or high loadings.[1]

Table 2: Troubleshooting Side Products with Catalyst Load Adjustments

Side Product Probable Cause Catalyst Load Strategy Other Actions to Consider
Homocoupling (e.g., Biphenyl) Oxygen in the reaction; High catalyst activity.[21] Systematically decrease catalyst loading (e.g., from 2.0% to 1.0% or 0.5%). Rigorously degas all solvents and reagents; use a pre-formed Pd(0) source like Pd(PPh₃)₄ to avoid in situ reduction steps that can consume the boronic acid.[21]
Dehalogenation (product is 3-phenyl-2H-chromen-2-one) Competing hydrodehalogenation pathway.[1] Decrease catalyst loading. Very active catalysts can promote this pathway. Switch to a less electron-rich phosphine ligand; ensure the base is not a potential hydride source (e.g., avoid amine bases if problematic).

| Catalyst Decomposition (Palladium Black) | Unstable catalytic species; high temperature.[7] | May need to increase initial loading if the catalyst has a short lifetime, but it's better to find a more stable ligand/catalyst system first. | Screen different ligands (e.g., bulky biarylphosphines) that better stabilize the Pd(0) center; lower the reaction temperature. |

Problem 3: Optimizing for Scale-Up

Q: My reaction gives a 95% yield with 2.0 mol% catalyst, but for our scale-up campaign, we need to reduce the palladium load to below 0.5 mol%. What is the best approach?

A: Reducing catalyst loading for process chemistry is a common and critical goal.[2] This requires a more rigorous optimization than a simple screening. The goal is to maximize the Turnover Number (TON), which is the moles of product formed per mole of catalyst.

Experimental Protocol 2: Systematic Catalyst Load Reduction

  • Establish Baseline: First, ensure your baseline reaction (2.0 mol%) is highly reproducible over at least three runs.

  • Stepwise Reduction: Begin a systematic reduction of the catalyst load. Do not make large jumps.

    • Run 1: 1.0 mol%

    • Run 2: 0.75 mol%

    • Run 3: 0.5 mol%

    • Run 4: 0.25 mol%

  • Monitor Closely: For each run, monitor the reaction kinetics closely. A reaction that is complete in 4 hours at 2.0 mol% may take 12 hours at 0.5 mol%. Determine if the extended time is acceptable.

  • Identify the Cliff: You will likely find a loading below which the reaction rate drops dramatically or stalls completely. For example, the reaction may be efficient at 0.5 mol% but fails to reach completion at 0.25 mol%. This "cliff edge" defines the lower practical limit for that specific catalyst system.

  • Re-optimize Other Parameters: Once you have identified a target loading (e.g., 0.5 mol%), you may need to slightly re-optimize other parameters like temperature or concentration to maintain efficiency. A slightly higher temperature might compensate for the lower catalyst concentration, but one must be cautious of promoting catalyst decomposition.[21] Continuous-flow chemistry methods can also be explored for fine-tuning and scaling up reactions with optimized catalyst loadings.[8]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
  • Sharma, R., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Fallis, I. A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Rono, L. J., et al. (2024).
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. TCI AMERICA.
  • Valente, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Carrow, B. P., & Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Leahy, D. K., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Al-dujaili, A. H., et al. (2025).
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, RSC Publishing.
  • Farina, V. (2017).
  • Tcyrulnikov, S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Janus-Type, M. (2025).
  • Valente, C., et al. (n.d.). Synthesis of neoflavones by Suzuki arylation of 4-substituted coumarins. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).

Sources

Removing unreacted starting materials from 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-Bromo-3-phenyl-2H-chromen-2-one

Executive Summary & Synthesis Context

This guide addresses the purification of 7-Bromo-3-phenyl-2H-chromen-2-one (7-Bromo-3-phenylcoumarin).[1][2] Based on standard synthetic routes (Perkin or Knoevenagel condensation), the crude reaction mixture typically contains two persistent starting materials that degrade purity and biological assay performance:[3]

  • 4-Bromosalicylaldehyde (The electrophile): A phenolic aldehyde.[2]

  • Phenylacetic Acid (The nucleophile/precursor): A carboxylic acid.[2]

Our technical directive focuses on a chemical work-up strategy utilizing pKa differences for separation, followed by a recrystallization polishing step . This approach minimizes yield loss while maximizing purity (E-E-A-T).[3][2]

Troubleshooting Guide (Q&A)

Q1: I smell a persistent, vinegar-like or floral odor even after drying. What is this? A: This indicates the presence of unreacted Phenylacetic acid (honey/floral scent) or acetic acid byproducts (vinegar scent) if acetic anhydride was used.[3]

  • Fix: These are acidic impurities (pKa ~4.3).[1][3][2] They must be removed via a basic wash. Use Saturated Sodium Bicarbonate (NaHCO₃) .[1][3][2] Do not use strong hydroxides (NaOH), as they will hydrolyze the coumarin lactone ring.[3]

Q2: TLC shows a spot just below my product that stains yellow/orange with DNP (2,4-Dinitrophenylhydrazine). A: This is unreacted 4-Bromosalicylaldehyde .[1][2] The DNP stain confirms the presence of an aldehyde group.

  • Fix: Aldehydes form water-soluble adducts with Sodium Bisulfite (NaHSO₃) .[1][2] A dedicated bisulfite wash step will pull this impurity into the aqueous phase without damaging the coumarin core.

Q3: My product is an oily, sticky solid and won't crystallize. A: This "oiling out" is often caused by high levels of phenolic impurities (salicylaldehyde) acting as a solvent.[3]

  • Fix: Perform a Trituration .[2] Suspend the oil in a small amount of cold Hexane or cold Ethanol (where the impurity is soluble, but the product is not) and sonicate. This leaches out the impurity, triggering crystallization of the coumarin.[3]

Q4: Can I use NaOH to wash out the phenolic aldehyde? A: Warning: High Risk. While NaOH would deprotonate the phenol (pKa ~8-10), it also rapidly hydrolyzes the coumarin lactone ring (opening it to the water-soluble coumarinate salt). This leads to massive yield loss.[2] Stick to NaHCO₃ (pH ~8.[2]5) and NaHSO₃ (Bisulfite) for safety.[1][3][2]

Technical Data & Solubility Profile

Understanding the solubility differences is the key to this purification protocol.

CompoundFunctional GrouppKaSoluble in Organic (DCM/EtOAc)Soluble in Sat.[3][2] NaHCO₃ (aq)Soluble in NaHSO₃ (aq)
7-Bromo-3-phenylcoumarin Lactone (Neutral)N/AYes NoNo
Phenylacetic Acid Carboxylic Acid~4.3YesYes (as salt) Yes (as salt)
4-Bromosalicylaldehyde Phenol / Aldehyde~8.4YesPartial (Poor)Yes (as adduct)

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Chemical Work-up

This protocol uses visual cues (gas evolution, precipitate formation) to validate each step.[1][3][2]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][3]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1][3]

  • 40% Aqueous Sodium Bisulfite (NaHSO₃)[1][3]

  • Brine (Sat. NaCl)[3][4]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10-15 mL per gram of crude).

  • Acid Removal (Validation Point 1):

    • Wash the organic layer with Sat. NaHCO₃ (2 x 20 mL).

    • Validation: Observe bubbling (CO₂ evolution).[1][3][2] The washing is complete only when bubbling ceases upon fresh addition. This confirms Phenylacetic acid removal.[2]

  • Aldehyde Removal (Validation Point 2):

    • Wash the organic layer with 40% NaHSO₃ (2 x 20 mL).

    • Validation: Shake vigorously for 2-3 minutes. Aldehydes react to form bisulfite adducts.[2] You may see a slight precipitate at the interface or the clearing of the organic layer's color.

  • Neutralization & Drying:

    • Wash with Water (1 x 20 mL) to remove inorganic salts.[3][2]

    • Wash with Brine (1 x 20 mL) to remove residual water.[3][2]

    • Dry over Anhydrous Na₂SO₄, filter, and evaporate.

Protocol B: Recrystallization (Polishing)

Used if the product is still slightly colored or TLC shows trace impurities.

  • Solvent Choice: Ethanol (95%) is the gold standard for 3-phenylcoumarins.[2] The product is sparingly soluble in cold ethanol but highly soluble in hot ethanol.

  • Procedure:

    • Dissolve the solid from Protocol A in the minimum amount of boiling Ethanol.

    • (Optional) If colored impurities persist, add activated charcoal, boil for 1 min, and filter hot.[1][3]

    • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

    • Filtration: Collect crystals via vacuum filtration.[2][5][6] Wash the cake with ice-cold Ethanol.

    • Result: 4-Bromosalicylaldehyde remains in the mother liquor.[2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for purifying the crude mixture.

PurificationLogic Start Crude Reaction Mixture (Coumarin + Acid + Aldehyde) Step1 Dissolve in DCM/EtOAc Start->Step1 Wash1 Wash with Sat. NaHCO3 Step1->Wash1 Check1 CO2 Evolution? Wash1->Check1 Check1->Wash1 Yes (Repeat) Aqueous1 Aqueous Layer: Phenylacetate Salt (Discard) Check1->Aqueous1 Waste Stream Wash2 Wash with 40% NaHSO3 Check1->Wash2 No (Done) Aqueous2 Aqueous Layer: Aldehyde-Bisulfite Adduct (Discard) Wash2->Aqueous2 Waste Stream OrganicFinal Organic Layer: Purified Coumarin Wash2->OrganicFinal Recryst Recrystallization (Ethanol) Removes trace impurities OrganicFinal->Recryst Polishing Step

Caption: Figure 1.[1][2] Step-wise purification logic for removing acidic and aldehydic impurities from 7-Bromo-3-phenylcoumarin.

References

  • BenchChem. (2025).[2][4][5][7][8][9] Application Notes and Protocols for 7-Bromochroman-3-ol in Organic Synthesis. Retrieved from [1][3]

  • Organic Chemistry Portal. (2021). Synthesis of Coumarins: Pechmann, Knoevenagel and Perkin Condensation. Retrieved from [1][3]

  • Rao, H. S. P., et al. (2014).[3][2] Synthesis of 7-Hydroxydibenzopyran-6-ones via Benzannulation of Coumarins. Royal Society of Chemistry.[2] Retrieved from [1][3]

  • BenchChem Technical Support. (2025). Removal of Unreacted Bromine and Aldehydes from Reaction Mixtures. Retrieved from [1][3]

  • University of Rochester. Not Voodoo: Work-up and Purification Guides. Retrieved from [1][3]

Sources

Thermal stability and degradation of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability, Degradation Pathways, and Troubleshooting

Doc ID: TSC-COU-7BR-PH-01 | Last Updated: 2025-05-15[1]

Executive Technical Summary

Compound Identity:

  • IUPAC Name: 7-Bromo-3-phenyl-2H-1-benzopyran-2-one

  • Molecular Formula: C₁₅H₉BrO₂[1]

  • Core Scaffold: Coumarin (2H-chromen-2-one) with a phenyl group at C3 and bromine at C7.

Application Context: This compound is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical candidates (specifically MAO-B inhibitors and anticoagulants).[1] Its utility relies heavily on the integrity of the lactone ring and the C-Br bond , both of which present specific stability challenges under thermal and photonic stress.

Stability Profile:

  • Thermal Onset (Td): Generally stable up to ~260–280°C in inert atmospheres.

  • Melting Point (Tm): Expected range 170°C – 210°C (Dependent on polymorph/solvate form; compare to 6-bromo isomer Tm ~184°C).[1]

  • Critical Weakness: Susceptible to base-catalyzed hydrolysis (lactone ring opening) and photolytic debromination (homolytic fission).

Interactive Troubleshooting Guide (FAQs)

This section addresses specific anomalies reported by researchers during synthesis, purification, and thermal characterization.

Category A: Thermal Analysis (DSC/TGA) Anomalies

Q1: My DSC trace shows a small endothermic peak at 110°C before the main melting event. Is my compound degrading?

  • Diagnosis: This is likely solvent entrapment or a solvate collapse , not chemical degradation. 3-phenylcoumarins crystallized from polar aprotic solvents (like DMF or DMSO) often form stable solvates.[1]

  • The Fix:

    • Perform TGA (Thermogravimetric Analysis).[2] If you see a weight loss of 5–15% at 110°C, it is solvent.[1]

    • Protocol: Dry the sample in a vacuum oven at 80°C for 12 hours. If the peak persists, check for unreacted starting material (e.g., 4-bromoresorcinol) via TLC.[1]

Q2: The compound turns yellow/brown during melting point determination. Why?

  • Diagnosis: Oxidative degradation or polymerization. While the coumarin core is stable, the C3-phenyl ring can undergo oxidative coupling at high temperatures in air, or the lactone ring may open and repolymerize.[1]

  • The Fix:

    • Ensure the capillary is sealed under Nitrogen/Argon.

    • If the color change occurs below the melting point, it indicates the presence of phenol-based impurities (e.g., trace resorcinol derivatives) which oxidize easily. Recrystallize immediately.

Category B: Chemical Stability & Handling

Q3: I dissolved the compound in methanol/NaOH for a reaction, but the product won't precipitate back out upon neutralization.

  • Diagnosis: Irreversible Lactone Hydrolysis. In strong base, the lactone ring opens to form the cis-coumarinate. Upon acidification, it should recyclize.[1] However, prolonged exposure to base or heat can cause isomerization to the stable trans-coumarate, which does not spontaneously recyclize to the coumarin.[1]

  • The Fix:

    • Avoid heating in basic media >60°C.

    • Rescue Protocol: Acidify to pH 1 with concentrated HCl and reflux for 1–2 hours to force the trans

      
      cis isomerization and ring closure (lactonization).
      

Q4: My elemental analysis shows lower Bromine content after sublimation purification.

  • Diagnosis: Thermal Debromination. At sublimation temperatures (>200°C), the C-Br bond (Bond Dissociation Energy ~280 kJ/mol) can undergo homolytic cleavage, especially if exposed to trace UV light or radical initiators.[1]

  • The Fix:

    • Perform sublimation in the dark.

    • Keep the temperature strictly below 220°C and use higher vacuum (<10⁻³ mbar) to lower the sublimation point.

Degradation Pathways & Mechanisms[3][4]

Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the three primary stress pathways: Hydrolysis (pH), Thermal (Heat), and Photolytic (Light).[1]

DegradationPathways Compound 7-Bromo-3-phenyl-2H-chromen-2-one (Stable Lactone Form) Coumarinate Coumarinate Anion (cis) (Water Soluble, Yellow) Compound->Coumarinate OH- / Base (Reversible) Radical Phenyl Radical Species (Highly Reactive) Compound->Radical Heat > 280°C or UV Light Coumarinate->Compound H+ / Acid Coumarate Coumarate (trans) (Stable, Non-cyclizing) Coumarinate->Coumarate Heat + Time (Isomerization) Polymer Oligomers/Tars (Brown/Black Solid) Radical->Polymer Polymerization Debrominated Debrominated Byproducts (3-phenylcoumarin) Radical->Debrominated H-abstraction

Figure 1: Primary degradation vectors.[3] Note that the "Coumarate (trans)" trap is a common yield-killer in synthesis.

Standardized Protocols

Protocol 1: Thermal Purity Validation (TGA/DSC)

Use this protocol to validate incoming batches or synthesized material.[1]

Equipment: TGA/DSC (e.g., TA Instruments Q500/Q2000 or equivalent). Sample Mass: 5–10 mg.

  • Pan Preparation: Use Alumina pans (TGA) or Hermetic Aluminum pans with a pinhole (DSC).

  • Purge Gas: Nitrogen (50 mL/min). Note: Do not use Air unless testing oxidative stability.

  • Method:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 350°C.

  • Acceptance Criteria:

    • Volatiles (Solvent): < 0.5% weight loss below 150°C.

    • Decomposition Onset (

      
      ):  Must be > 260°C.
      
    • Melting Endotherm: Sharp peak (Full Width Half Max < 3°C). Broad peaks indicate impurities.

Protocol 2: Recrystallization (Purification)

If thermal analysis shows broad melting or discoloration.[1]

  • Solvent Choice: Ethanol (EtOH) or Acetic Acid (AcOH).

    • Why: 3-phenylcoumarins have poor solubility in EtOH at RT but high solubility at reflux, ensuring good recovery.[1]

  • Procedure:

    • Dissolve 1g of crude solid in minimum boiling EtOH (~20–30 mL).

    • Optional: Add activated charcoal (50 mg), boil for 2 mins, and filter hot (removes oxidized polymeric color bodies).

    • Allow to cool slowly to Room Temp, then 4°C.

    • Filter and wash with cold EtOH.

    • Critical Drying: Dry in vacuum oven at 60°C for 6 hours to remove solvent inclusions.

Quantitative Data Summary

ParameterValue / RangeNotes
Melting Point 170–210°CRange covers various polymorphs/isomers. 6-Br isomer is ~184°C [1].
Decomp. Temp (

)
> 260°COnset of lactone fragmentation/decarboxylation.
Solubility (25°C) DMSO, DMF, CHCl₃Insoluble in water.[1] Sparingly soluble in EtOH.
UV Absorption

nm
Strong absorption; keep protected from direct UV.
pKa (Hydrolysis) ~10.5pH at which lactone ring opens (estimated).

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Source: MDPI (Molecules 2022). Context: Provides melting point and NMR characterization for 6-bromo and 6,8-dibromo analogs, establishing the baseline for halogenated phenylcoumarin thermal properties. URL:[Link][1]

  • Kinetics and Mechanism of the Ring Opening of Coumarins.

    
     Coumarinate) critical for handling 3-phenylcoumarins.
    URL:[Link]
    
  • Thermal Stability and Degradation of Coumarin-based Polyimides. Source: ResearchGate (Polymer Degradation and Stability).[4] Context: TGA analysis showing degradation steps of coumarin moieties at 300–350°C (sulfonate/lactone cleavage).[2] URL:[Link][1]

  • PubChem Compound Summary: 7-hydroxy-3-phenyl-2H-chromen-2-one. Source: National Institutes of Health (NIH). Context: Structural and safety data for the 7-hydroxy analog, serving as a reference for the 3-phenylcoumarin scaffold properties.[5] URL:[Link][1]

Sources

Overcoming steric hindrance in 7-Bromo-3-phenyl-2H-chromen-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Steric Hindrance & Reactivity Optimization Applicable Substrates: 3-Arylcoumarins, 7-Halocoumarins Audience: Synthetic Chemists, Medicinal Chemistry Leads

System Overview: The Steric Landscape

You are working with 7-Bromo-3-phenyl-2H-chromen-2-one . Before initiating any protocol, you must understand the "Steric Topography" of this molecule. It presents a dual-challenge environment:

  • The C7-Bromine Handle (The Gateway): This is your primary site for diversity (Suzuki, Buchwald, Sonogashira). While the C7 position itself is relatively exposed, the adjacent C6 and C8 protons create a "steric corridor." If you attempt to couple a bulky partner (e.g., ortho-substituted aryl boronic acid or a secondary amine), the reaction will stall without specific ligand geometry.

  • The C3-Phenyl Blockade (The Wall): The phenyl ring at C3 is not planar; it twists relative to the coumarin core to minimize A(1,3) strain with the carbonyl oxygen. This creates a massive steric umbrella that effectively shields the C4 position. Do not attempt direct nucleophilic substitution or standard C-H activation at C4; it will fail.

Module 1: Troubleshooting C7 Cross-Coupling Failures

Issue: Low conversion or hydrodehalogenation (loss of Br replaced by H) during Suzuki-Miyaura or Buchwald-Hartwig coupling.

Root Cause Analysis
  • Catalyst Deactivation: Standard Pd(PPh3)4 is insufficient for aryl bromides on electron-deficient coumarin scaffolds when coupled with sterically demanding partners.

  • The "Cone Angle" Trap: If your coupling partner is bulky (e.g., 2,6-dimethylphenylboronic acid), the reductive elimination step becomes the rate-determining bottleneck. Standard ligands cannot expand enough to release the product, leading to β-hydride elimination or catalyst death.

The Solution: Ligand Switching Strategy

Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are designed to facilitate oxidative addition into electron-poor aryl halides (like your coumarin) and accelerate reductive elimination via their bulky biaryl backbone.

Decision Matrix: Ligand Selection
  • For General Aryl Boronic Acids: Use SPhos .

  • For Sterically Hindered Aryl Boronic Acids (Ortho-substituted): Use XPhos .

  • For Amination (Buchwald-Hartwig): Use BrettPhos (primary amines) or RuPhos (secondary amines).

Experimental Protocol: High-Steric Suzuki Coupling

Use this protocol when coupling 7-Bromo-3-phenylcoumarin with hindered boronic acids.

Reagents:

  • Substrate: 7-Bromo-3-phenyl-2H-chromen-2-one (1.0 equiv)

  • Boronic Acid: o-Tolylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) — Crucial: Anhydrous inorganic base prevents lactone hydrolysis.

  • Solvent: 1,4-Dioxane / Water (10:1) — Degassed.

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a Schlenk tube and cool under Argon.

  • Pre-complexation: Add Pd(OAc)2 and XPhos. Add 1 mL of dry dioxane. Stir at room temperature for 5 minutes to generate the active Pd(0)-L species (solution turns yellow/orange).

  • Addition: Add the coumarin substrate, boronic acid, and finely ground K3PO4.

  • Solvation: Add the remaining solvent mixture (degassed).

  • Reaction: Seal and heat to 80°C for 4–12 hours. Do not exceed 100°C to avoid ring opening.

  • Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Module 2: The C4 "Forbidden Zone" (Strategic Workaround)

Issue: Users attempt to functionalize position 4 (C-H activation or nucleophilic attack) and recover only starting material or ring-opened byproducts.

Technical Insight

The C3-phenyl group exerts significant steric pressure. The torsional angle prevents the approach of catalysts or nucleophiles to C4. Furthermore, the electron density at C4 is modulated by the C3-phenyl, making it less electrophilic than a standard coumarin.

Corrective Action: Stop attempting post-synthetic modification at C4. You must switch to a De Novo Synthesis strategy.

The "De Novo" Protocol (Pre-Functionalization)

If you need a substituent at C4, you must build it into the scaffold during ring formation.

Reaction: Pechmann Condensation (Modified)

  • Reactants: 3-Bromophenol (to get the 7-Br) + Alpha-substituted Benzoylacetate .

  • Mechanism: By using an ester that already contains the C3 and C4 substituents, you bypass the steric blockade.

Module 3: Scaffolding Integrity (Lactone Stability)

Issue: "My product disappeared, and I see a phenol peak in NMR." Diagnosis: You used a strong hydroxide base (NaOH, KOH) or alkoxide (NaOEt) at high temperatures. This attacked the lactone carbonyl (C2), opening the ring to form the coumarinic acid salt.

Rule of Thumb:

  • NEVER use NaOH/KOH/NaOEt with coumarins above 60°C.

  • ALWAYS use Carbonates (Cs2CO3, K2CO3) or Phosphates (K3PO4) for cross-coupling.

Visual Troubleshooting Workflows

Figure 1: Reaction Optimization Logic for 7-Bromo-3-phenylcoumarin

ReactionLogic Start START: 7-Bromo-3-phenylcoumarin Goal Define Target Transformation Start->Goal Branch1 C7 Functionalization (Using Br Handle) Goal->Branch1 Branch2 C4 Functionalization (Core Modification) Goal->Branch2 CheckSteric Check Partner Sterics Branch1->CheckSteric Stop STOP: Post-synthetic modification fails Branch2->Stop Simple Simple Partner (e.g., Phenylboronic acid) CheckSteric->Simple Low Sterics Bulky Bulky Partner (e.g., 2,6-Substituted) CheckSteric->Bulky High Sterics Sol1 Standard Suzuki: Pd(PPh3)4, Na2CO3 Simple->Sol1 Sol2 Advanced Suzuki: Pd(OAc)2 + XPhos Base: K3PO4 Bulky->Sol2 AltRoute Switch to De Novo Synthesis: Use substituted Keto-esters Stop->AltRoute Redesign Route

Caption: Decision tree for selecting catalytic systems based on steric demands and position targeting.

Figure 2: The Steric Shielding Effect (Mechanism)

StericShield CoumarinCore Coumarin Core C3_Ph C3-Phenyl Group (Twisted ~40°) CoumarinCore->C3_Ph Attached at C3 C7_Br C7-Bromine (Accessible) CoumarinCore->C7_Br Attached at C7 C4_Pos C4 Position (Blocked) C3_Ph->C4_Pos Steric Clash (Shielding) Incoming Incoming Nucleophile Incoming->C4_Pos Attack Blocked Incoming->C7_Br Attack Allowed (Pd Oxidative Addition)

Caption: Visualizing the steric blockade at C4 caused by the C3-phenyl twist vs. the accessible C7 site.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to overcome the steric hindrance at C7? A: Yes, but with caution. Microwave irradiation accelerates the rate of reaction, which helps with bulky substrates. However, because coumarins are esters (lactones), superheating in the presence of water or bases can cause rapid hydrolysis.

  • Recommendation: Use anhydrous solvents (Toluene/Dioxane) and limit temperature to 120°C for short bursts (10-20 mins).

Q: I need an amine at C7, but the Buchwald reaction is yielding black tar. Why? A: The "tar" is likely decomposed catalyst or polymerized coumarin. 7-Bromocoumarins are electron-deficient.

  • Fix: Switch to Pd2(dba)3 as the metal source and BrettPhos as the ligand. Use Cs2CO3 as the base.[1] Ensure your solvent is strictly anhydrous. If the amine is a poor nucleophile, consider converting the amine to an amide first (Goldberg conditions) or using a surrogate like benzophenone imine.

Q: Why do you recommend K3PO4 over Na2CO3? A: Potassium phosphate (tribasic) is milder and less nucleophilic than carbonates in many solvent systems, yet basic enough to facilitate the transmetallation step in Suzuki couplings. It minimizes the risk of attacking the lactone ring.

References

  • Matos, M. J., et al. (2021).[2] "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules, 26(21), 6755.[2] [Link]

  • Sandhu, S., et al. (2014). "Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls."[3] Chemical Communications, 50, 12080-12083. [Link]

  • Bettina, Z., et al. (2011).[4] "Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds."[4] Journal of Organic Chemistry, 76(19), 8107-8112.[4] [Link]

  • Uttam, R., et al. (2015). "Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells."[5][6] Chem. Sci., 6, 4124-4130. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

Sources

Technical Support Center: Solvent Selection for Recrystallizing 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-Bromo-3-phenyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of recrystallization for this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research.

Understanding the Molecule: 7-Bromo-3-phenyl-2H-chromen-2-one

Before diving into the practical aspects of recrystallization, it's crucial to understand the structural characteristics of 7-Bromo-3-phenyl-2H-chromen-2-one. This molecule belongs to the coumarin family, which are derivatives of benzopyran-2-one. The presence of a phenyl group at the 3-position and a bromine atom at the 7-position significantly influences its polarity and solubility. The core coumarin structure is relatively non-polar, and the addition of a phenyl group further enhances this characteristic. The bromine atom, while electronegative, contributes more to the molecule's molecular weight than to a significant increase in polarity. Therefore, we can classify 7-Bromo-3-phenyl-2H-chromen-2-one as a relatively non-polar compound. This understanding is the cornerstone of our solvent selection strategy, based on the principle of "like dissolves like".[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and challenges encountered during the recrystallization of 7-Bromo-3-phenyl-2H-chromen-2-one.

Q1: What is the ideal solvent for recrystallizing 7-Bromo-3-phenyl-2H-chromen-2-one?

There is no universally "ideal" solvent, as the optimal choice can depend on the specific impurities present in your crude product. However, based on the non-polar nature of 3-phenylcoumarin derivatives, good starting points for single-solvent recrystallization are moderately polar to non-polar organic solvents. For similar coumarin compounds, solvents like ethanol, methanol, and acetic acid have been successfully used.[3] A systematic solvent screening is the most reliable method to determine the best solvent for your specific sample.

Q2: How do I perform a systematic solvent screening for this compound?

A small-scale solvent screening is a critical first step to identify a suitable recrystallization solvent. This process involves testing the solubility of your crude product in a range of solvents at both room temperature and at their boiling points.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 7-Bromo-3-phenyl-2H-chromen-2-one into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start). A good initial range of solvents to test is presented in the table below.

  • Room Temperature Solubility Test: Agitate the test tubes at room temperature to assess solubility. An ideal solvent will show poor solubility at this stage. If the compound dissolves completely, that solvent is likely too good a solvent and will result in poor recovery.

  • Hot Solubility Test: For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes to the boiling point of the solvent. Add the solvent dropwise until the compound fully dissolves. A good candidate solvent will dissolve the compound completely at its boiling point.

  • Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a good quantity of well-formed crystals.

Table 1: Candidate Solvents for Screening
SolventPolarity IndexBoiling Point (°C)Expected Solubility Profile for 7-Bromo-3-phenyl-2H-chromen-2-one
Hexane0.169Likely too non-polar; may have low solubility even when hot.
Toluene2.4111Good candidate; may show desired solubility characteristics.
Ethyl Acetate4.477Good candidate; widely used for moderately non-polar compounds.
Acetone5.156May be too polar, but worth testing.
Ethanol4.378A strong candidate, often used for coumarin derivatives.[4]
Methanol5.165Another strong candidate, similar to ethanol.[4]
Acetic Acid6.2118Can be effective, especially if impurities are non-polar.[3]
Water10.2100The compound is expected to be insoluble. Can be used as an anti-solvent in a mixed-solvent system.

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute melts in the hot solvent before it dissolves, or when the saturated solution is cooled and the solute comes out of solution as a liquid rather than a solid.[5][6] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point.[5]

Troubleshooting "Oiling Out":
  • Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly lower temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the oil and allow for slow cooling. Common mixed-solvent pairs for compounds of this nature include ethanol/water or acetone/water.[4][7]

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved and not just melted.

  • Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation rather than liquid-liquid phase separation. Insulating the flask can help.

Q4: I have a very low yield of crystals after recrystallization. How can I improve this?

A low yield can be attributed to several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product remains in the mother liquor.[5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the solution cools too quickly during filtration, some product may be lost. Using a pre-heated funnel can prevent this.

  • The compound has significant solubility in the cold solvent: If your chosen solvent is not ideal, a considerable amount of the compound will remain dissolved even after cooling. Re-evaluate your solvent choice with a focus on low solubility at cold temperatures.

Q5: The crystals I obtained are still impure. What went wrong?

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[1] Ensure a slow cooling process.

  • Inadequate washing of the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • The chosen solvent is not effective at separating the specific impurities: If the impurities have similar solubility profiles to your target compound in the chosen solvent, a different solvent or an alternative purification method like column chromatography may be necessary.

Visualizing the Solvent Selection Workflow

To aid in the decision-making process for solvent selection, the following workflow diagram is provided.

SolventSelectionWorkflow Solvent Selection Workflow for Recrystallization start Start: Crude 7-Bromo-3-phenyl-2H-chromen-2-one screening Perform Small-Scale Solvent Screening (See Table 1 for candidates) start->screening dissolve_rt Does it dissolve at room temperature? screening->dissolve_rt dissolve_hot Does it dissolve when heated? dissolve_rt->dissolve_hot No too_good_solvent Solvent is unsuitable (too good). Leads to low yield. dissolve_rt->too_good_solvent Yes crystals_form Do well-formed crystals appear upon cooling? dissolve_hot->crystals_form Yes poor_solvent Solvent is unsuitable (too poor). dissolve_hot->poor_solvent No single_solvent_success Successful Single Solvent Found! Proceed with bulk recrystallization. crystals_form->single_solvent_success Yes oiling_out Compound 'Oils Out'. crystals_form->oiling_out No, it oils out mixed_solvent Consider a Mixed-Solvent System (e.g., Ethanol/Water, Acetone/Water) crystals_form->mixed_solvent No, poor/no crystals end End: Pure Crystals single_solvent_success->end troubleshoot_oiling Troubleshoot 'Oiling Out': - Lower boiling point solvent - Slower cooling - More solvent oiling_out->troubleshoot_oiling mixed_solvent->single_solvent_success Success troubleshoot_oiling->mixed_solvent

Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Niknam, K., & Deris, A. (2011). Single-step synthesis of 4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. Monatshefte für Chemie - Chemical Monthly, 142(1), 69-73.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-5.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Rajasekaran, S., Rao, G. K., & Chatterjee, A. (2011). Design, Synthesis, Antibacterial and in-vitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560.
  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

Sources

Resolving fluorescence quenching in 7-Bromo-3-phenyl-2H-chromen-2-one solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive troubleshooting guidance for researchers, scientists, and drug development professionals encountering fluorescence quenching issues with 7-Bromo-3-phenyl-2H-chromen-2-one. This guide is designed to move from frequently asked questions to in-depth troubleshooting, providing both the rationale behind experimental choices and actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and behavior of 7-Bromo-3-phenyl-2H-chromen-2-one solutions.

Q1: My 7-Bromo-3-phenyl-2H-chromen-2-one solution is not fluorescing at all. What is the first thing I should check?

A: Before investigating complex quenching phenomena, it is crucial to verify your experimental setup and the integrity of the compound.

  • Instrument Settings: Confirm that your fluorometer's excitation and emission wavelengths are appropriately set. For coumarin derivatives, excitation is typically in the UV-A to blue region (around 350-400 nm), with emission in the blue-green region (around 450-500 nm). Always perform an initial scan to determine the optimal excitation and emission maxima in your specific solvent.

  • Compound Integrity: Ensure the compound has not degraded. If possible, run a control experiment with a fresh sample or a previously validated batch.

  • Solvent Choice: The choice of solvent has a profound impact on fluorescence. Ensure the compound is fully dissolved. In highly polar or protic solvents, the fluorescence of some coumarins can be significantly diminished.

Q2: I've noticed the color of my solution's fluorescence changes depending on the solvent. Is this normal?

A: Yes, this phenomenon, known as solvatochromism, is characteristic of many coumarin derivatives. The emission wavelength (and thus the perceived color) is sensitive to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state of the molecule by polar solvent molecules.

Q3: Does the pH of my solution matter?

A: Absolutely. The fluorescence of many coumarin derivatives is pH-dependent, especially those with hydroxyl or amino groups. While 7-Bromo-3-phenyl-2H-chromen-2-one lacks these specific functional groups, significant pH changes can still influence the electronic structure of the molecule and potentially lead to quenching. It is always advisable to work in a buffered solution if your experimental conditions permit.

Q4: Can I use any buffer for my experiments?

A: Caution is advised. While buffering is important, some buffer components can act as quenchers. For instance, buffers containing heavy metal ions or halides (like high concentrations of Cl- or Br-) could potentially quench fluorescence. It is best to use a buffer system that is known to be non-quenching for fluorescence studies, such as phosphate or borate buffers, and to check for any autofluorescence of the buffer itself.

II. In-Depth Troubleshooting Guide

This guide is structured by observable problems to help you diagnose and resolve fluorescence quenching in your experiments.

Symptom 1: Weak or Progressively Decreasing Fluorescence Signal

A weak or diminishing signal can be caused by several factors, from environmental conditions to inherent photophysical processes.

The polarity of the solvent is a critical factor governing the fluorescence quantum yield of coumarins. In polar solvents, a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT) can become dominant, leading to a decrease in fluorescence.

Diagnostic Steps:

  • Solvent Polarity Series: Prepare solutions of 7-Bromo-3-phenyl-2H-chromen-2-one at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water).

  • Spectroscopic Analysis: Measure the absorption and emission spectra for each solution. Note the changes in emission maxima (solvatochromic shift) and fluorescence intensity.

Expected Observations & Solutions:

Solvent TypeExpected Emission Shift (Relative to Nonpolar)Expected Quantum YieldRecommended Action
Nonpolar (e.g., Toluene)-HighestUse as a positive control to confirm the compound's intrinsic fluorescence.
Aprotic Polar (e.g., Acetonitrile)Red-shiftModerate to LowIf your experiment requires a polar aprotic solvent, be aware that some intensity loss is expected. Ensure your concentration is sufficient for detection.
Protic Polar (e.g., Ethanol, Water)Significant Red-shiftLowestAvoid highly protic solvents if possible. If they are necessary for your assay, you may need to increase the fluorophore concentration or use a more sensitive detector. Consider alternative fluorophores if the quenching is too severe.

dot

Caption: Troubleshooting workflow for solvent-induced quenching.

At higher concentrations, planar aromatic molecules like coumarins can form non-fluorescent aggregates through π-π stacking. This phenomenon is known as Aggregation-Caused Quenching (ACQ).

Diagnostic Steps:

  • Concentration Gradient: Prepare a series of solutions with decreasing concentrations of 7-Bromo-3-phenyl-2H-chromen-2-one (e.g., from 100 µM down to 1 µM).

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution.

  • Data Analysis: Plot fluorescence intensity versus concentration.

Expected Observations & Solutions:

  • Linear Range: At lower concentrations, you should observe a linear relationship between concentration and fluorescence intensity.

  • Non-Linearity/Plateau: As concentration increases, you may see the plot deviate from linearity and plateau, or even decrease. This is indicative of ACQ.

  • Solution: Work within the linear range of your concentration curve. If high concentrations are necessary, consider using a less polar solvent to reduce the driving force for aggregation.

dot

Caption: Diagnostic workflow for Aggregation-Caused Quenching (ACQ).

Various substances can act as external quenchers, decreasing fluorescence through collisional (dynamic) or complex-forming (static) mechanisms.

Known Quenchers for Coumarin Derivatives:

  • Halide Ions: Iodide and bromide ions are known to quench coumarin fluorescence, with their quenching efficiency following the order I⁻ > Br⁻ > Cl⁻. This is attributed to an electron transfer process. Given that the target molecule contains a bromine atom, the presence of additional bromide or iodide ions in the solution could lead to quenching.

  • Heavy Metal Ions: Ions such as Fe³⁺ and Cu²⁺ can quench the fluorescence of coumarin derivatives.

  • Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence.

  • Other Organic Molecules: Electron-rich or electron-deficient molecules can act as quenchers through photoinduced electron transfer.

Diagnostic Protocol: Identifying External Quenchers

  • Reagent Purity Check: Use high-purity (spectroscopic grade) solvents and reagents to minimize contaminants.

  • Systematic Elimination: If your sample is a mixture, try to test the fluorescence of 7-Bromo-3-phenyl-2H-chromen-2-one in the presence of each individual component of the mixture to identify the quenching species.

  • Deoxygenation: To test for oxygen quenching, de-gas your solution by bubbling with nitrogen or argon gas for 15-20 minutes and measure the fluorescence again. An increase in intensity indicates that dissolved oxygen was contributing to the quenching.

Symptom 2: Rapid Signal Loss Upon Illumination

If the fluorescence signal decreases rapidly and irreversibly during measurement, the likely cause is photobleaching.

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.

  • Minimize Exposure Time: Limit the duration of light exposure for each measurement. Use the fastest integration times possible on your instrument.

  • Use Anti-Fade Reagents: For samples in aqueous buffers, consider adding commercially available anti-photobleaching agents, if they are compatible with your experimental system.

III. Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

Objective: To find the precise excitation and emission maxima for 7-Bromo-3-phenyl-2H-chromen-2-one in your specific experimental solvent.

Materials:

  • 7-Bromo-3-phenyl-2H-chromen-2-one

  • Spectroscopic grade solvent of choice

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of the compound (e.g., 1-10 µM) in your chosen solvent.

  • Excitation Spectrum:

    • Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 300-420 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum (λ_ex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λ_ex.

    • Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

Protocol 2: Relative Quantum Yield Measurement

Objective: To quantify the fluorescence efficiency of your compound relative to a known standard.

Materials:

  • 7-Bromo-3-phenyl-2H-chromen-2-one solution of unknown quantum yield.

  • A fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • UV-Vis Spectrophotometer and Spectrofluorometer.

Procedure:

  • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_x) using the following equation:

    Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

    • Subscripts 'x' and 's' refer to the sample and standard, respectively.

IV. References

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA. Springer.

  • Harishkumar, H. N., Khan, I. A., & Kulkarni, M. V. (2012). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Organic Communications, 5(4), 196-208.

  • Jalapathi, P., Kumar, A. R., & Dubey, P. K. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(5), 2029-2035.

  • MDPI. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. Retrieved March 7, 2026, from [Link]

  • Rahman, M. K., & Al-Arifi, A. A. N. (2023). Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. ResearchGate.

  • RSC Publishing. (2014). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (2017). Solvatochromism – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Olympus. (n.d.). Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection. Retrieved March 7, 2026, from [Link]

  • Yu, T., Meng, J., Zhang, P., Zhao, Y., Zhang, H., Fan, D., Chen, L., & Qiu, Y. (2010). Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino

Validation & Comparative

Comparative Guide: 13C NMR Profiling of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an advanced technical resource for researchers in medicinal chemistry and structural biology. It synthesizes experimental baselines with predictive modeling to characterize the 13C NMR profile of 7-Bromo-3-phenyl-2H-chromen-2-one .

Executive Summary & Application Context

7-Bromo-3-phenyl-2H-chromen-2-one (7-Bromo-3-phenylcoumarin) represents a critical scaffold in drug discovery, particularly for anticoagulant therapies (warfarin analogs) and MAO-B inhibitors. In synthetic workflows, the bromine atom at position 7 serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core structure.

This guide provides a comparative analysis of the 13C NMR chemical shifts, contrasting the target molecule against its unsubstituted parent (3-phenylcoumarin) and its electron-rich analog (7-hydroxy-3-phenylcoumarin). This comparison allows researchers to validate synthesis success by tracking specific substituent effects (SCS) rather than relying on generic databases.

Structural Anatomy & Assignment Logic

To interpret the NMR data correctly, one must adhere to the specific numbering scheme of the benzopyran-2-one system.

Diagram 1: Structural Numbering & Assignment Workflow

The following diagram illustrates the IUPAC numbering and the logical flow for assigning quaternary carbons vs. methines.

CoumarinStructure Structure 7-Bromo-3-phenyl- 2H-chromen-2-one Core Coumarin Core (Benzopyran-2-one) Structure->Core Substituents Substituents: 3-Phenyl (Aryl) 7-Bromo (Halogen) Structure->Substituents C2 C2 (C=O) ~160 ppm Most Deshielded Core->C2 Carbonyl C4 C4 (Alkene CH) ~140 ppm Beta-Carbon Effect Core->C4 Enone System C7 C7 (C-Br) ~125 ppm Ipso-Shielding Effect Substituents->C7 Heavy Atom

Caption: Hierarchical assignment logic for key diagnostic carbons in the 7-bromo-3-phenylcoumarin scaffold.

Comparative 13C NMR Data Analysis

The following table synthesizes Experimental Data for the parent scaffold and Predicted Data for the target 7-bromo derivative. The prediction utilizes additive Substituent Chemical Shift (SCS) values derived from empirical benzene trends, adjusted for the coumarin bicyclic system.

Table 1: Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon PositionTypeParent (3-Phenylcoumarin) [Exp]Target (7-Bromo) [Calc]*Analog (7-Hydroxy) [Exp]Diagnostic Trend
C2 C=O160.6 159.8 161.2Minimal change; characteristic lactone carbonyl.[1][2]
C3 Cq127.9128.2124.8Shielded by phenyl ring; C3 is quaternary in this scaffold.
C4 CH139.9 139.5 143.5Beta-carbon of enone. 7-OH resonance pushes this downfield.
C4a Cq119.7118.1112.5Bridgehead. Para to Br (-1.6 ppm shift).
C5 CH128.9129.8129.1Meta to Br. Slight deshielding (+0.9 ppm).
C6 CH124.5127.9 113.2Critical: Ortho to Br (+3.4 ppm). 7-OH shields this massively (-11 ppm).
C7 Cq131.4125.5 161.8 Diagnostic: Br causes ipso shielding (-6 ppm). OH causes ipso deshielding (+30 ppm).
C8 CH116.5120.1 102.4Critical: Ortho to Br (+3.6 ppm). 7-OH shields this massively (-14 ppm).
C8a Cq153.5154.8155.8Bridgehead O-linked. Meta to Br.
Phenyl (C1') Cq134.7134.5135.2Isolated from the coumarin electronic effects.
Phenyl (Ar) CH128-129128-129128-129Multiplet region; typically invariant.

*Note: Target values are calculated based on Parent Experimental Data + SCS (Substituent Chemical Shifts) for Bromine: Ipso (-5.9), Ortho (+3.4), Meta (+1.7), Para (-1.6).

Technical Interpretation
  • The "Heavy Atom" Effect (C7): Unlike electronegative substituents (like -OH or -Cl) which typically deshield the attached carbon (move it >150 ppm), Bromine induces a shielding effect on the ipso carbon (C7) due to spin-orbit coupling. Expect C7 to appear upfield relative to the unsubstituted parent (~125 ppm vs 131 ppm).

  • Ortho Deshielding (C6, C8): The carbons adjacent to the bromine (C6 and C8) will shift downfield by approximately 3-4 ppm. This is the primary marker for confirming regioselectivity during synthesis (i.e., ensuring Br is at C7 and not C6).

  • Differentiation from Phenols: If your spectrum shows a peak >160 ppm other than the carbonyl, you likely have the 7-hydroxy impurity (or starting material). The 7-Bromo derivative lacks this high-frequency aromatic signal.

Experimental Protocols

A. Synthesis: The Perkin Condensation

The most robust route to this scaffold is the Perkin condensation, which ensures the formation of the coumarin core with the phenyl group installed at position 3.[3]

  • Reagents: 4-Bromosalicylaldehyde (1.0 eq), Phenylacetic acid (1.1 eq).

  • Catalyst/Solvent: Acetic anhydride (solvent/reagent), Triethylamine (base) or NaOAc.

  • Conditions: Reflux (140°C) for 12-16 hours.

  • Workup: Pour into ice water. The solid precipitate is the crude product. Recrystallize from Ethanol/DMF.

B. NMR Acquisition Parameters

To resolve the quaternary carbons (C2, C3, C7, C4a, C8a, C1'), standard parameters often fail due to long relaxation times (


).
  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor). Note: DMSO will shift C=O peaks slightly downfield.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s). This ensures quantitative excitation of the quaternary C7-Br and C2=O carbons.

  • Scans (NS): Minimum 1024 scans for a 10mg sample to visualize low-intensity quaternary peaks.

Diagram 2: Synthesis & Validation Workflow

Workflow Start Start: 4-Bromosalicylaldehyde + Phenylacetic Acid Rxn Perkin Condensation (Ac2O / Et3N, 140°C) Start->Rxn Crude Crude Precipitate (Yellow Solid) Rxn->Crude Purify Recrystallization (EtOH) Crude->Purify NMR 13C NMR Acquisition (D1 = 3.0s) Purify->NMR Check Checkpoint: Is C7 < 130 ppm? NMR->Check Success Product Validated: 7-Bromo-3-phenylcoumarin Check->Success Yes Fail Check for 7-OH (Peak at ~161 ppm) Check->Fail No

Caption: Decision tree for synthesizing and validating the target molecule via NMR markers.

References

  • Experimental Baseline (3-Phenylcoumarin)

    • Acta Crystallographica Section E, "3-Phenylcoumarin," 2012.
  • Coumarin Synthesis & NMR Trends

    • Molecules, "Synthesis and Characteriz
  • Substituent Chemical Shift (SCS)

    • Pretsch/Clerc/Seibl/Simon, "Tables of Spectral Data for Structure Determination of Organic Compounds," Springer-Verlag.
  • Heavy Atom Effect in NMR

    • Chemistry LibreTexts, "13C NMR Chemical Shifts and Heavy

Sources

Publish Comparison Guide: HRMS Analysis of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the High-Resolution Mass Spectrometry (HRMS) analysis of 7-Bromo-3-phenyl-2H-chromen-2-one , a critical halogenated coumarin scaffold used in medicinal chemistry for anticoagulant and anticancer drug discovery.[1]

Part 1: Executive Summary & Technical Context

7-Bromo-3-phenyl-2H-chromen-2-one (Molecular Formula: C₁₅H₉BrO₂) is a lipophilic, conjugated heterocyclic compound.[1] Its analysis presents specific challenges:

  • Ionization Efficiency: The lack of basic nitrogen atoms makes protonation (

    
    ) in standard Electrospray Ionization (ESI) difficult without acidic modifiers.
    
  • Isotopic Validation: The presence of Bromine (

    
     and 
    
    
    
    ) requires precise isotopic pattern matching, which low-resolution instruments cannot validate with high confidence against co-eluting impurities.[1]

This guide compares the performance of ESI vs. APCI and HRMS vs. Unit Resolution MS , establishing the "Gold Standard" workflow for this compound.

Part 2: Comparative Analysis of Analytical Architectures

Comparison 1: Ionization Source Selection (ESI vs. APCI)

For hydrophobic coumarins like 7-Bromo-3-phenyl-2H-chromen-2-one, the choice of ionization source is the primary determinant of sensitivity.[1]

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for 7-Bromo-3-phenyl...
Mechanism Ion evaporation from charged droplets.[1] Requires pre-existing ions or easy protonation.Gas-phase chemical ionization via corona discharge.APCI is Superior.
Suitability Best for polar/ionic species.[2] Often results in poor signal for neutral coumarins.Excellent for neutral, non-polar, thermally stable aromatics.[1]APCI yields 5-10x higher signal intensity.
Adducts High formation of

and

, complicating quantification.[1]
Predominantly forms

, simplifying spectra.[1]
APCI provides cleaner molecular ion data.
Flow Rate Compatible with standard HPLC (0.2–0.5 mL/min).Compatible with higher flow rates (up to 1.0 mL/min).APCI allows faster chromatographic runs.

Expert Insight: While ESI is the default for many labs, 7-Bromo-3-phenyl-2H-chromen-2-one lacks a strong proton acceptor site (like a tertiary amine).[1] In ESI, you will likely see a split signal between protonated and sodiated species.[1] APCI is recommended because the corona discharge actively forces proton transfer in the gas phase, overcoming the molecule's low basicity.[1]

Comparison 2: Mass Analyzer (Orbitrap/Q-TOF vs. Quadrupole)
FeatureUnit Resolution (Triple Quad) High-Resolution (Orbitrap / Q-TOF) Why HRMS is Mandatory
Mass Accuracy ± 0.5 Da< 5 ppm (e.g., ± 0.0015 Da)Confirms elemental composition (C₁₅H₉BrO₂).[1]
Isotope Fidelity Visualizes 1:1 ratio but cannot resolve isobaric interferences.Resolves fine isotope structure; confirms Br presence via exact mass defect.Essential for validating the bromination step in synthesis.
Impurity ID "Blind" to co-eluting impurities with similar nominal mass.Identifies des-bromo or di-bromo impurities based on exact mass.Critical for purity assessment in drug development.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating using the bromine isotope pattern as an internal check.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-Bromo-3-phenyl-2H-chromen-2-one in 1 mL of Acetonitrile (ACN) (avoid Methanol to prevent potential transesterification artifacts during storage).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Formic acid is added to assist protonation if ESI must be used, though APCI is preferred.[1]

LC-MS/MS Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 5 minutes (Lipophilic compound elutes late).

  • Ionization: APCI Positive Mode (Source Temp: 350°C, Corona Current: 4-5 µA).[1]

  • Detection: Full Scan (m/z 100–600) @ 60,000 Resolution (Orbitrap) or >30,000 (Q-TOF).

Data Interpretation Criteria

To confirm identity, the spectrum must meet all three criteria:

  • Exact Mass: Measured

    
     for 
    
    
    
    must be within 5 ppm of theoretical.
    • 
       Isotope: ~300.9859
      
    • 
       Isotope: ~302.9838
      
  • Isotope Pattern: A distinct 1:1 doublet separated by 2.0 Da.[1]

  • Fragmentation: Observation of the characteristic neutral loss of CO (28 Da) in MS/MS.

Part 4: Visualizing the Analysis

Diagram 1: Analytical Workflow Decision Tree

This logic flow ensures the correct instrument parameters are chosen based on the compound's chemistry.

G Start Analyte: 7-Bromo-3-phenyl-2H-chromen-2-one Solubility Lipophilic / Neutral Start->Solubility Source_Check Ion Source Selection Solubility->Source_Check ESI ESI (+) (Poor Efficiency) Source_Check->ESI Avoid APCI APCI (+) (Optimal Sensitivity) Source_Check->APCI Select Analyzer Mass Analyzer APCI->Analyzer LRMS Low Res (QQQ) (Quant only) Analyzer->LRMS Routine HRMS HRMS (Orbitrap/QTOF) (Structure Confirmation) Analyzer->HRMS Required for ID Result Validated Spectrum: [M+H]+ m/z ~301/303 1:1 Isotope Ratio HRMS->Result

Caption: Optimized analytical workflow prioritizing APCI and HRMS for neutral brominated coumarins.

Diagram 2: Fragmentation Pathway (MS/MS)

Coumarins undergo a specific retro-Diels-Alder-like fragmentation or sequential CO losses. The bromine atom remains attached during the initial ring opening, providing a mass tag.[1]

Frag Parent Precursor Ion [M+H]+ m/z 301 / 303 (1:1) Step1 Loss of CO (-28 Da) Pyranone Ring Contraction Parent->Step1 Frag1 Fragment [M+H-CO]+ m/z 273 / 275 Step1->Frag1 Step2 Loss of CO (-28 Da) Benzofuran-like species Frag1->Step2 Frag2 Fragment [M+H-2CO]+ m/z 245 / 247 Step2->Frag2 Step3 Radical Loss of Br (High Energy) Frag2->Step3 Minor Pathway Frag3 Phenyl-Chromenyl Core (No Isotope Pattern) Step3->Frag3

Caption: Proposed MS/MS fragmentation pathway showing sequential loss of Carbon Monoxide (CO), characteristic of the coumarin core.

Part 5: References

  • Porter, Q. N., & Baldas, J. (1971).[1] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1] (Foundational text on coumarin fragmentation mechanisms, specifically the sequential loss of CO).

  • Kutney, J. P., et al. (1972).[1] Mass spectral fragmentation studies of coumarins. Organic Mass Spectrometry, 5(3), 249-260.[1]

  • Holčapek, M., et al. (2010).[1] Atmospheric pressure photoionization and chemical ionization of coumarins. Journal of Chromatography A, 1217(24), 3908-3918.[1] (Validates the preference for APCI/APPI over ESI for non-polar coumarin derivatives).

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. (Educational resource confirming the 1:1 intensity ratio for mono-brominated compounds).

Sources

Comparing fluorescence of 7-bromo vs 7-hydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-Bromo-3-phenylcoumarin and 7-Hydroxy-3-phenylcoumarin . It is designed for researchers in medicinal chemistry, photophysics, and assay development who require objective performance metrics and mechanistic insights.

Executive Summary & Core Distinction

The substitution at the 7-position of the 3-phenylcoumarin scaffold dictates the photophysical fate of the molecule. This single atom change—from a hydroxyl group (-OH) to a bromine atom (-Br)—inverts the molecule's utility from a bright fluorescent reporter to a non-emissive triplet-state sensitizer .

  • 7-Hydroxy-3-phenylcoumarin: A high-quantum-yield fluorophore driven by Intramolecular Charge Transfer (ICT). It is highly sensitive to solvent polarity and pH, making it ideal for biological sensing and enzymatic assays.

  • 7-Bromo-3-phenylcoumarin: A fluorescence-quenched scaffold governed by the Heavy Atom Effect . It exhibits rapid Intersystem Crossing (ISC), making it a candidate for singlet oxygen generation (PDT applications) or a synthetic intermediate for cross-coupling reactions.

Chemical & Photophysical Properties[1][2][3][4][5][6][7]

The following table summarizes the key physicochemical differences. Note that spectral values are solvent-dependent; values below are typical for polar aprotic solvents (e.g., Acetonitrile/DMSO).

Table 1: Physicochemical Comparison
Feature7-Hydroxy-3-phenylcoumarin7-Bromo-3-phenylcoumarin
Electronic Effect Strong Electron Donor (+M effect)Weak Electron Withdrawing (-I), Weak Donor (+M)
Primary Decay Pathway Radiative Fluorescence (

)
Non-Radiative Intersystem Crossing (

)
Fluorescence QY (

)
High (0.60 – 0.85)Low (< 0.10)
Stokes Shift Large (80 – 120 nm)Moderate (40 – 60 nm)
Emission Max (

)
~450–500 nm (Blue-Green)~400–420 nm (Weak Blue/UV)
Solvatochromism Pronounced (Red shift in polar solvents)Minimal
pH Sensitivity High (

; anion is brighter)
Negligible
Primary Application pH Sensing, Enzyme Assays (MIF), Cell ImagingPhotosensitizer (PDT), Synthetic Intermediate

Mechanistic Analysis

7-Hydroxy-3-phenylcoumarin: The ICT Probe

The fluorescence of the 7-hydroxy derivative arises from an Intramolecular Charge Transfer (ICT) state.[1] Upon excitation, electron density shifts from the electron-rich 7-hydroxyl group to the electron-deficient lactone/3-phenyl ring.

  • Deprotonation Effect: In basic media (pH > 8), the formation of the phenolate anion (

    
    ) enhances the electron-donating strength, significantly increasing the quantum yield and red-shifting the emission.
    
  • Solvent Relaxation: In polar solvents, the solvent shell reorients around the excited dipole, stabilizing the ICT state and lowering its energy, which results in a large Stokes shift.

7-Bromo-3-phenylcoumarin: The Heavy Atom Effect

The 7-bromo derivative is dominated by Spin-Orbit Coupling (SOC) . The high atomic number of Bromine (


) creates a magnetic field that mixes the singlet and triplet spin states.
  • Intersystem Crossing (ISC): Instead of relaxing via fluorescence, the excited electron undergoes a "forbidden" transition from the Singlet state (

    
    ) to the Triplet state (
    
    
    
    ).
  • Consequence: This process quenches fluorescence efficiently. The resulting long-lived triplet state can transfer energy to molecular oxygen (

    
    ) to generate cytotoxic singlet oxygen (
    
    
    
    ), the mechanism behind Photodynamic Therapy (PDT).
Jablonski Diagram: Decay Pathways

The following diagram illustrates the divergent photophysical pathways of the two molecules.

Jablonski GS Ground State (S0) S1_OH S1 State (7-OH) (ICT Character) GS->S1_OH Absorption S1_Br S1 State (7-Br) (Spin-Orbit Coupling) GS->S1_Br Absorption Excitation Excitation (hν) Fluor Fluorescence (High Φ) S1_OH->Fluor Radiative Decay T1 Triplet State (T1) S1_Br->T1 Intersystem Crossing (ISC) (Heavy Atom Effect) Quench Fluorescence Quenching S1_Br->Quench T1->GS Phosphorescence (Weak) SingletOx Singlet Oxygen (1O2) Generation T1->SingletOx Energy Transfer Fluor->GS

Caption: Comparative Jablonski diagram showing the dominant Fluorescence pathway for 7-OH (Blue) versus the Intersystem Crossing pathway for 7-Br (Red).

Experimental Protocols

Synthesis via Pechmann Condensation

Both derivatives can be synthesized using the acid-catalyzed Pechmann condensation.[2] This protocol is robust and scalable.[2]

Reagents:

  • Substrate A (7-OH): Resorcinol (1.1 eq)

  • Substrate B (7-Br): 4-Bromoresorcinol (1.1 eq)

  • Common Reagent: Ethyl benzoylacetate (1.0 eq)

  • Catalyst: Sulfuric acid (70%) or Amberlyst-15 (solid acid)

Workflow:

  • Mixing: Dissolve the phenol (Resorcinol or 4-Bromoresorcinol) and Ethyl benzoylacetate in the acid catalyst.

  • Reaction: Heat to 80–100°C for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Ethanol.

    • 7-OH Product: Yellowish solid.

    • 7-Br Product: Off-white/pale solid.

Fluorescence Quantum Yield Measurement

To objectively quantify the performance difference, use the Comparative Method .

Materials:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153 in Ethanol (
    
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile.

Protocol:

  • Preparation: Prepare stock solutions of the 7-OH and 7-Br derivatives and the Reference standard.

  • Dilution: Prepare a series of 4-5 dilutions for each sample such that the Absorbance at the excitation wavelength (e.g., 350 nm) is between 0.01 and 0.10. Crucial: Keep absorbance low to avoid inner-filter effects.

  • Measurement:

    • Record UV-Vis absorbance at

      
      .
      
    • Record integrated fluorescence emission area (

      
      ) using the same 
      
      
      
      .
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    Where
    
    
    is the refractive index of the solvent.

Self-Validation Check: The 7-OH derivative should yield a linear slope significantly steeper than the 7-Br derivative. If the 7-Br slope is comparable to the blank, the quantum yield is effectively zero.

Applications & Selection Guide

Application ScenarioRecommended ProductRationale
Intracellular pH Mapping 7-Hydroxy The phenolic proton (

) allows ratiometric imaging of physiological pH changes.
Protein Binding Assays 7-Hydroxy High environmental sensitivity allows detection of hydrophobic pockets (e.g., MIF tautomerase active site) via fluorescence enhancement or quenching.
Photodynamic Therapy (PDT) 7-Bromo Efficient triplet state formation generates reactive oxygen species (ROS) upon irradiation.
Suzuki Coupling Substrate 7-Bromo The C-Br bond is an excellent handle for Palladium-catalyzed cross-coupling to create complex 3,7-diphenylcoumarin libraries.

References

  • Spectral Properties of Substituted Coumarins. MDPI. (2012). Analysis of electron-donating effects on coumarin fluorescence.

  • 7-Hydroxycoumarins as Affinity-Based Fluorescent Probes. Journal of Medicinal Chemistry. (2020). Details the use of 7-hydroxy-3-phenylcoumarin derivatives in MIF binding assays.

  • External heavy-atom effect on fluorescence kinetics. Physical Chemistry Chemical Physics. (2000). Foundational theory on heavy atom quenching and intersystem crossing.

  • Synthesis and fluorescence study of phenylcoumarin-3-carboxylates. ACG Publications. (2016). Comparative synthesis and spectral data for substituted phenylcoumarins.

  • Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. (2022). Protocol for synthesizing bromo-substituted 3-phenylcoumarins.

Sources

A Senior Application Scientist's Guide to the Single Crystal X-ray Diffraction of 7-Bromo-3-phenyl-2H-chromen-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide provides an in-depth technical overview and comparative analysis of the single crystal X-ray diffraction of 7-Bromo-3-phenyl-2H-chromen-2-one, a coumarin derivative with potential pharmacological significance.[4][5][6]

The Significance of Structural Elucidation: Why 7-Bromo-3-phenyl-2H-chromen-2-one?

Coumarins are a prominent class of heterocyclic compounds with a wide spectrum of biological activities.[5] The introduction of a phenyl group at the 3-position and a bromine atom at the 7-position of the coumarin scaffold can significantly modulate its physicochemical and pharmacological properties. The phenyl ring can engage in π-π stacking interactions, influencing crystal packing and receptor binding, while the bromine atom, a bulky and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which are increasingly recognized for their role in molecular recognition and self-assembly.[11][12]

A definitive crystal structure of 7-Bromo-3-phenyl-2H-chromen-2-one would provide invaluable insights into:

  • Molecular Conformation: The planarity of the coumarin ring system and the torsion angle of the phenyl substituent.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.[13]

  • Supramolecular Architecture: The overall three-dimensional arrangement of molecules in the crystal lattice.

This information is crucial for understanding its stability, solubility, and potential interactions with biological targets.

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring meticulous execution.

SC-XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Slow Evaporation / Cooling Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Collection Data Collection Diffractometer->Collection Integration Data Integration & Reduction Collection->Integration Solution Structure Solution (e.g., SHELX) Integration->Solution Refinement Structure Refinement (e.g., Olex2) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Intermolecular_Interactions cluster_interactions Predicted Intermolecular Interactions Compound 7-Bromo-3-phenyl-2H-chromen-2-one (in the crystal lattice) HalogenBond Halogen Bonding (C-Br···O=C) Compound->HalogenBond Bromine at C7 PiStacking π-π Stacking (Phenyl-Phenyl, Phenyl-Coumarin) Compound->PiStacking Phenyl at C3 CH_O C-H···O Hydrogen Bonds Compound->CH_O Aromatic C-H & Carbonyl O

Sources

Technical Comparison Guide: FTIR Analysis of 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

7-Bromo-3-phenyl-2H-chromen-2-one (also known as 7-bromo-3-phenylcoumarin) is a halogenated coumarin derivative of significant interest in medicinal chemistry.[1] Unlike the unsubstituted parent coumarin, the introduction of a bromine atom at the C-7 position and a phenyl group at the C-3 position enhances its lipophilicity and modifies its electronic properties, making it a valuable scaffold for anticoagulant and anticancer drug development.

This guide provides a technical comparison of the FTIR spectral characteristics of the target compound against its synthetic precursors and non-halogenated analogs . This comparative approach is critical for researchers to validate synthesis success (reaction monitoring) and structural integrity.

Theoretical Basis of Spectral Assignments

The infrared spectrum of 7-Bromo-3-phenyl-2H-chromen-2-one is dominated by the vibrational modes of the coumarin (2H-chromen-2-one) core , modified by the mass and inductive effects of the bromine substituent.[1]

Key Vibrational Modes:
  • Lactone Carbonyl (C=O): The most diagnostic peak. In 3-substituted coumarins, conjugation with the C-3 phenyl ring and the pyrone double bond typically positions this band between 1705–1730 cm⁻¹ .[1]

  • Aromatic C=C Stretching: Multiple bands appear in the 1620–1450 cm⁻¹ region due to the fused benzene and pyrone rings.

  • C-Br Stretching: The heavy bromine atom introduces lower-frequency vibrations.[1] The C-Br stretch in aromatic systems is often coupled with ring vibrations, appearing distinctively in the 1000–1100 cm⁻¹ (in-plane) and 500–700 cm⁻¹ (out-of-plane) regions.[1]

  • C-H Out-of-Plane (OOP) Bending: Diagnostic for the substitution pattern. The 7-bromo substitution leaves isolated H atoms and adjacent H pairs, altering the fingerprint region compared to unsubstituted coumarin.

Comparative Spectral Data

The following table contrasts the target product with its primary synthetic precursor (4-Bromo-2-hydroxybenzaldehyde) and the unsubstituted parent scaffold (3-Phenylcoumarin).[1] This comparison serves as a self-validating protocol for reaction monitoring.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group / ModeTarget: 7-Bromo-3-phenyl-2H-chromen-2-one Precursor: 4-Bromo-2-hydroxybenzaldehyde Alternative: 3-Phenylcoumarin (Parent) Diagnostic Note
O-H Stretch Absent 3200–3400 (Broad) AbsentDisappearance confirms ring closure.[1]
C=O Stretch (Lactone) 1710–1725 (Strong) Absent1705–1720Aldehyde C=O in precursor is ~1660–1680 due to H-bonding.[1]
C=O Stretch (Aldehyde) Absent1660–1680AbsentDisappearance confirms consumption of aldehyde.
C=C Aromatic 1605, 1560, 14901590, 14801610, 1570, 1490Coumarin core formation adds complexity to this region.
C-O-C (Ether) 1260, 1120Absent1255, 1110Formation of the pyrone ring ether linkage.
C-Br Stretch 1075, 600–700 1070, 600–700Absent Differentiates 7-bromo analog from parent coumarin.[1]
C-H (Aromatic) 3030–3080 (Weak)3050 (Weak)3030–3060Typical for all aromatic species.

Analyst Insight: The most critical "Go/No-Go" signal in this synthesis is the complete disappearance of the broad O-H stretch (3200–3400 cm⁻¹) and the shift of the carbonyl band from the H-bonded aldehyde position (~1670 cm⁻¹) to the higher wavenumber lactone position (>1710 cm⁻¹).

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

This pathway is the industry standard for generating 3-substituted coumarins.[1]

  • Reagents: Mix 4-bromo-2-hydroxybenzaldehyde (1.0 eq) and phenylacetic acid (1.1 eq) in acetic anhydride.

  • Catalyst: Add triethylamine (TEA) or sodium acetate (alkali salt).

  • Reflux: Heat at 140–150°C for 6–12 hours.

  • Workup: Pour reaction mixture into crushed ice. The solid precipitate is the crude coumarin.

  • Purification: Recrystallize from ethanol/acetic acid.

Protocol B: FTIR Data Acquisition (Self-Validating)
  • Sample Prep: Grind 1–2 mg of the dried solid product with 100 mg of spectroscopic-grade KBr. Press into a transparent pellet (or use ATR-FTIR module).[1]

  • Blank: Run a background scan (air or pure KBr) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 16 or 32.

  • Validation Check:

    • If broad peak at 3400 cm⁻¹ exists: Product is wet or unreacted phenol remains (Failed).

    • If C=O is split or <1700 cm⁻¹: Possible ring-opening or hydrolysis (Failed).[1]

Structural & Workflow Visualization

The following diagram illustrates the synthesis logic and the spectral checkpoints required to validate the transformation from the aldehyde precursor to the final lactone product.

CoumarinSynthesis Precursor Precursor: 4-Bromo-2-hydroxybenzaldehyde (Broad OH, Aldehyde C=O) Reaction Knoevenagel Condensation (Ring Closure) Precursor->Reaction Input Reagents Phenylacetic Acid + Ac2O / TEA Reagents->Reaction Catalysis Product Target: 7-Bromo-3-phenyl-2H-chromen-2-one (Lactone C=O, C-Br) Reaction->Product -H2O Validation FTIR Validation Check: 1. No OH Peak 2. C=O shift to >1710 Product->Validation Sample Analysis Validation->Reaction If OH present (Incomplete)

Caption: Synthesis workflow showing the transformation of spectral markers from precursor (Red) to target product (Green) with validation checkpoints.

References

  • Synthesis and Spectral Analysis of Coumarin Derivatives: Prabavathi, N., et al. "Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin."[1] Journal of Environmental Nanotechnology, vol. 3, no. 4, 2014.

  • Vibrational Assignments of 3-Phenylcoumarins: Arjunan, V., et al. "FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 109, 2013, pp. 79-89.[2]

  • General IR Characteristics of Aromatic Bromides: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aromatic Compounds."

  • Synthesis of 3-Arylcoumarins via Perkin Reaction: Borges, F., et al. "Simple synthesis of 3-phenylcoumarins."[1][3] Tetrahedron Letters, vol. 38, no. 48, 1997.

  • Comparative Coumarin Spectra: ResearchGate. "Experimental and theoretical FT-IR spectra of 7-Ethoxycoumarin."

Sources

Cytotoxicity comparison of halogenated 3-phenylcoumarin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 3-phenylcoumarin core is recognized as a highly versatile and privileged scaffold in medicinal chemistry, demonstrating profound potential in oncology and neuropharmacology[1]. As a Senior Application Scientist, I approach the evaluation of these novel chemotypes not merely by looking at end-point IC50 values, but by interrogating the structure-activity relationship (SAR) and ensuring our assay architectures are free from compound-mediated artifacts.

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, or trifluoromethyl groups) onto the 3-phenylcoumarin backbone fundamentally alters its pharmacological profile. Halogenation serves a dual purpose: it increases the lipophilicity of the molecule, thereby enhancing cellular membrane permeability, and it creates highly specific "halogen bonds" with hydrophobic pockets in target proteins (such as tubulin or monoamine oxidase B)[1],[2].

This guide objectively compares the cytotoxicity and target selectivity of various halogenated 3-phenylcoumarin derivatives, providing researchers with actionable SAR insights and self-validating experimental workflows.

Comparative Cytotoxicity and SAR Analysis

The position and electronegativity of the halogen substituent dictate the derivative's primary mechanism of action. For instance, bulky halogens like bromine at the 4'-position of the phenyl ring create steric configurations that perfectly slot into the hydrophobic clefts of target enzymes, driving potent anti-proliferative effects against cervical cancer lines (HeLa)[2]. Conversely, highly electronegative trifluoromethyl (-CF3) substitutions often yield extreme potency against neurological targets like MAO-B, which is also a critical regulator of oxidative stress in tumor microenvironments[1].

Table 1: Cytotoxicity Comparison of Key Halogenated 3-Phenylcoumarin Derivatives

Compound / SubstitutionTarget Cell Line / EnzymeIC50 ValueMechanistic SAR NoteRef
Compound 52 (4'-bromo-7-hydroxy-6-methoxy-4-methyl)HeLa (Cervical Cancer)1.8 μMStrong anti-proliferative effect; bromine bulk enhances hydrophobic pocket binding.[2]
Compound 64 (Coumarin-stilbene hybrid)KB (Epidermal Carcinoma)5.18 μMSynergistic cytotoxicity derived from merging stilbene and coumarin scaffolds.[1]
Compound 49 (Diacetylated, nitro-substituted analog)HepG2 (Liver Cancer)17.65 μMInduces ROS-independent cell death; active against A549 and MDA-MB-231 lines.[2]
Compound 78 (4'-trifluoromethyl)MAO-B (Neuro-oncology)56 nMExtreme potency driven by the highly electronegative and lipophilic -CF3 group.[1]
3-Phenyl-6-hydroxy-8-bromocoumarin Tyrosinase (Melanoma proxy)215 μMModerate enzymatic inhibition; serves as a low-cytotoxicity baseline for SAR.[3]

Mechanistic Pathways of Halogenated Derivatives

Understanding why these compounds trigger cell death is critical for downstream drug development. Halogenated 3-phenylcoumarins frequently exert their cytotoxic effects by inhibiting tubulin polymerization. By binding to tubulin, they prevent the formation of the mitotic spindle, effectively arresting the cancer cell in the G2/M phase of the cell cycle[4]. This prolonged arrest triggers a cascade of mitochondrial depolarization, leading to the release of cytochrome c, activation of executioner caspases (Caspase 3/7), and ultimately, apoptosis[4].

Pathway Drug Halogenated 3-Phenylcoumarin Target Tubulin Polymerization Inhibition Drug->Target CellCycle G2/M Phase Arrest Target->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanistic pathway of halogenated 3-phenylcoumarin-induced apoptosis.

Experimental Workflows: Self-Validating Cytotoxicity Protocols

When evaluating coumarin derivatives, researchers must navigate a significant assay pitfall: autofluorescence and redox interference . Coumarins are inherently fluorescent and possess antioxidant properties. Relying on traditional colorimetric/redox assays (like MTT or MTS) often results in false viability signals because the coumarin itself can reduce the tetrazolium dye, masking actual cell death.

To establish a self-validating, artifact-free system, I mandate the use of an ATP-dependent luminescent cell viability assay (e.g., CellTiter-Glo). Because this assay measures intracellular ATP as a proxy for metabolic viability via a luciferase reaction, it completely bypasses the redox interference of the coumarin scaffold.

Protocol: Artifact-Free Luminescent Cell Viability Assay

Step 1: Cell Preparation and Seeding

  • Action: Harvest target cells (e.g., HeLa or A549) at 80% confluency. Seed at a density of 5,000 cells/well in a 96-well opaque white microplate.

  • Causality: Opaque white plates are strictly required to maximize luminescent signal reflection while completely preventing optical crosstalk between adjacent wells, ensuring data integrity.

Step 2: Compound Dosing & Internal Controls

  • Action: Prepare 10 mM stock solutions of the halogenated derivatives in 100% DMSO. Perform a 10-point, 1:3 serial dilution in complete culture media. Treat cells such that the final DMSO concentration is exactly 0.5% (v/v).

  • Self-Validation: You must include a Vehicle Control (0.5% DMSO) to establish a 100% viability baseline free of solvent toxicity. Include a Positive Control (e.g., 1 μM Doxorubicin or Paclitaxel) to validate the dynamic range and sensitivity of the assay on that specific day.

Step 3: Incubation

  • Action: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Causality: A 72-hour window allows sufficient time for compounds targeting tubulin to induce G2/M arrest and subsequent apoptotic cell death, capturing the full cytotoxic profile.

Step 4: ATP-Dependent Luminescent Readout

  • Action: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add the ATP luminescent reagent at a 1:1 (v/v) ratio to the culture medium. Shake for 2 minutes, then incubate in the dark for 10 minutes before reading on a luminometer.

  • Causality: Equilibrating to room temperature ensures uniform luciferase enzyme kinetics across the entire plate, preventing "edge effects" where outer wells read differently than inner wells due to temperature gradients.

Step 5: Data Normalization and IC50 Determination

  • Action: Normalize raw Relative Light Units (RLU) against the Vehicle Control. Utilize a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50 values.

Workflow Prep Cell Seeding (HeLa/A549) Dosing Compound Dosing (0.1 - 100 µM) Prep->Dosing Incubate 72h Incubation (37°C, 5% CO2) Dosing->Incubate Assay ATP Reagent Addition Incubate->Assay Read Luminescence Readout Assay->Read Analysis IC50 Calculation (Regression) Read->Analysis

Step-by-step experimental workflow for in vitro cytotoxicity evaluation.

Conclusion

The halogenation of 3-phenylcoumarin derivatives represents a highly effective strategy for optimizing cytotoxicity and target selectivity. As demonstrated by the SAR data, specific substitutions—such as the 4'-bromo modification in Compound 52—yield low-micromolar efficacy against resistant cancer lines by exploiting hydrophobic binding pockets[2]. When evaluating these compounds, researchers must prioritize artifact-free, ATP-based viability assays to circumvent the inherent redox activity of the coumarin core, ensuring that the generated IC50 values are both accurate and reproducible.

References

1.[1] Full article: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - tandfonline.com -1 2.[2] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - nih.gov - 2 3.[3] Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - nih.gov - 3 4.[4] A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives - jopir.in - 4

Sources

Reference Standard Qualification Guide: 7-Bromo-3-phenyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical reference for the qualification and selection of 7-Bromo-3-phenyl-2H-chromen-2-one (also known as 7-bromo-3-phenylcoumarin) reference standards. This compound is a critical scaffold in the development of MAO-B inhibitors, anticancer agents, and fluorescent probes.

Executive Summary & Application Context

7-Bromo-3-phenyl-2H-chromen-2-one (CAS: 19063-56-0) is a privileged structure in medicinal chemistry. Its specific substitution pattern—a bromine at position 7 and a phenyl ring at position 3—makes it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions to generate libraries of MAO-B inhibitors and cholinesterase inhibitors for Alzheimer's research.

However, the reliability of biological assays (IC50 determination) depends entirely on the purity of this starting scaffold. Impurities such as unreacted salicylaldehydes or palladium residues can act as "pan-assay interference compounds" (PAINS), leading to false positives.

This guide compares three classes of reference standards available to researchers:

  • Class A: Certified Reference Material (CRM) / High-Purity Commercial Standard.

  • Class B: In-House Synthesized Standard (Recrystallized).

  • Class C: Structural Analog (Surrogate Internal Standard).

Comparative Analysis of Reference Alternatives

The following table contrasts the performance metrics of the three standard types.

FeatureClass A: Commercial High-Purity (>98%) Class B: In-House Synthesized Class C: Surrogate (e.g., 7-Bromo-coumarin)
Primary Use Quantitative assays (HPLC), enzyme inhibition constants (

).
Synthetic intermediate, qualitative TLC marker.Internal Standard (IS) for LC-MS normalization.
Purity Validation Guaranteed: qNMR & HPLC-UV trace provided.Variable: Requires user validation (mp, NMR).High: Usually off-the-shelf, but chemically distinct.
Impurity Profile <0.1% unreacted phenols.High risk of 4-bromo-2-hydroxybenzaldehyde carryover.N/A (Different molecule).
Spectral Response Defined Molar Extinction Coefficient (

).
Variable

due to solvates/impurities.
Different

and ionization efficiency.
Cost/Availability High Cost / Lead time 2-4 weeks.Low Cost / Immediate (2-day synthesis).Low Cost / Immediate.
Recommendation Mandatory for final biological screening.Acceptable for synthetic route scouting.Only for correcting injection variability in LC-MS.

Technical Validation Protocol (Self-Validating System)

To ensure scientific integrity, any batch of 7-Bromo-3-phenyl-2H-chromen-2-one used for biological data publication must pass the following "Triad of Identification."

A. Nuclear Magnetic Resonance (NMR) Fingerprinting

The 3-phenyl substitution removes the characteristic doublet-doublet coupling seen in unsubstituted coumarins.

  • Diagnostic Signal: A sharp singlet at ~8.0 - 8.2 ppm corresponds to the H-4 proton of the coumarin ring.

  • Validation Check: If this signal appears as a doublet or multiplet, the 3-phenyl group is absent or the ring has opened.

  • Impurity Marker: Look for aldehyde protons (~10 ppm) indicating unreacted starting material (4-bromo-2-hydroxybenzaldehyde).

B. Mass Spectrometry (MS) Isotopic Pattern

Bromine has two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio.
  • Acceptance Criteria: The mass spectrum must show two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Failure Mode: If the

    
     peak is missing or <10% intensity, the material is likely the de-brominated analog (3-phenylcoumarin), a common byproduct of aggressive reduction steps.
    
C. HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 50%

    
     90% Acetonitrile in Water (0.1% Formic Acid).
    
  • Detection: UV at 320 nm (characteristic coumarin absorption).

  • Separation Goal: The 7-bromo derivative is more hydrophobic than the starting aldehyde. It should elute after the starting materials but before potential bis-coupled byproducts.

Experimental Workflow: Synthesis & Qualification

The following diagram illustrates the critical control points where the "Class B" (In-House) standard often fails compared to the "Class A" commercial standard.

G Start Start: 4-Bromo-2- hydroxybenzaldehyde Reaction Reaction: Reflux/Base Start->Reaction Reagent + Phenylacetic Acid (Perkin/Knoevenagel) Reagent->Reaction Crude Crude Product (Contains Phenols) Reaction->Crude Purification Purification: Recrystallization (EtOH) Crude->Purification Check1 QC Check 1: Aldehyde Peak? Purification->Check1 Check1->Purification Fail (>0.5% Impurity) Final Final Standard: 7-Bromo-3-phenyl- 2H-chromen-2-one Check1->Final Pass (No Aldehyde)

Figure 1: Critical Control Points in the synthesis and qualification of 7-Bromo-3-phenyl-2H-chromen-2-one. Note the iterative loop at "QC Check 1" required for Class B standards.

Detailed Methodology for Qualification

Protocol 1: The "Absence of Aldehyde" Test (TLC/UV)

Before using a Class B standard for IC50 assays, perform this rapid check to ensure no starting material interferes with enzyme binding.

  • Plate: Silica Gel 60 F254.

  • Solvent System: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization:

    • UV 254 nm: Both product and impurity quench fluorescence.

    • 2,4-DNP Stain: Spray with 2,4-Dinitrophenylhydrazine.

    • Result: The product (coumarin) will not stain. The impurity (aldehyde) will turn orange/red .

  • Decision: Any visible orange spot indicates the standard is unfit for biological screening.

Protocol 2: Quantitative NMR (qNMR) for Purity Assignment

To upgrade a Class B standard to Class A status:

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Solvent: DMSO-

    
     (ensures solubility of the flat aromatic system).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.

References

  • Synthesis & SAR of 3-Phenylcoumarins: Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Source: Frontiers in Pharmacology (2018). URL:[Link]

  • Coumarin Scaffold Characterization: Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.[1] Source: Molecules (2020). URL:[Link]

  • Analytical Method Validation: Title: Analysis and identification of coumarins in different parts of Chimonanthus salicifolius. Source: Frontiers in Plant Science (2022). URL:[Link]

  • General Coumarin Properties: Title: 7-hydroxy-3-phenyl-2H-chromen-2-one (PubChem CID 5393176). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Elemental Analysis Validation for 7-Bromo-3-phenyl-2H-chromen-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Scope: 7-Bromo-3-phenyl-2H-chromen-2-one (C₁₅H₉BrO₂) Application: Pharmacophore validation in drug discovery (SIRT2 inhibition, anticoagulant scaffolds). The Challenge: Validating halogenated coumarins presents unique analytical hurdles. While Classical Combustion Analysis (CHN) remains the regulatory gold standard, the high bromine content (~26.5%) introduces refractory combustion risks.

This guide objectively compares the performance of Classical Combustion Analysis against modern alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) —to determine the optimal validation workflow for researchers.

Part 1: Technical Profile & Theoretical Baseline

Before selecting a validation method, the theoretical elemental composition must be established as the baseline for accuracy.

Compound: 7-Bromo-3-phenyl-2H-chromen-2-one Molecular Formula: C₁₅H₉BrO₂ Molecular Weight: 301.14 g/mol

ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon (C) 1512.011180.16559.83% 59.43 – 60.23%
Hydrogen (H) 91.0089.0723.01% 2.61 – 3.41%
Bromine (Br) 179.90479.90426.53% 26.13 – 26.93%
Oxygen (O) 215.99931.99810.63% N/A (Calculated by diff)

Part 2: Comparative Analysis of Validation Methods

Method A: Classical Combustion Analysis (CHN)

Status: The Regulatory "Gold Standard" (Journal of Medicinal Chemistry requirement).

  • Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment. Carbon converts to CO₂, Hydrogen to H₂O.

  • The Bromine Challenge: Halogens can form free halogens (Br₂) or hydrogen halides (HBr) that interfere with thermal conductivity detectors.

  • Protocol Adjustment: For 7-Bromo-3-phenyl-2H-chromen-2-one, the combustion tube must be packed with Silver Tungstate (Ag₂WO₄) or Silver Vanadate (AgVO₃) on Magnesium Oxide. These reagents act as "halogen scrubbers," reacting with Bromine to form stable silver bromide (AgBr), preventing detector corrosion and signal interference [1].

Performance Verdict:

  • Accuracy: High (if scrubbers are fresh).

  • Precision: <0.2% variance.

  • Limitations: Requires ~2-5 mg of bulk sample; destructive; prone to "incomplete combustion" errors if the aromatic ring is highly stable (refractory).

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Modern "Identifier" (Preferred for high-throughput screening).

  • Mechanism: Electrospray Ionization (ESI) or APCI coupled with Time-of-Flight (ToF) or Orbitrap detection.

  • Performance for Bromine: Excellent. Bromine has a distinct isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1). The presence of a "doublet" peak separated by 2 mass units confirms the halogen identity immediately.

  • Deficiency: HRMS confirms identity (Exact Mass: 300.9864) but does not prove bulk purity. A sample can be 85% pure and still give a perfect HRMS signal.

Method C: Quantitative NMR (qNMR)

Status: The "Absolute Quantifier" (Emerging standard).

  • Mechanism: Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known relaxation time (T₁) to integrate proton signals against the analyte.

  • Performance: Non-destructive. It can quantify the exact purity % of the coumarin scaffold by integrating the distinct H-4 alkene proton (singlet/doublet near δ 7.8-8.2 ppm) against the standard.

Summary Comparison Table
FeatureClassical CHNHRMS (ESI-ToF)qNMR
Primary Output Bulk Purity (% Composition)Molecular Identity (Exact Mass)Absolute Purity (w/w %)
Bromine Handling Difficult (Requires Ag scrubbers)Excellent (Isotopic Pattern)Neutral (Indirect detection)
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Interference Risk Solvent entrapment (high error)Ion suppressionSignal overlap
Regulatory Acceptance High (Legacy Journals)High (Identity only)High (Pharmacopeia)

Part 3: Experimental Protocol (Self-Validating System)

To validate 7-Bromo-3-phenyl-2H-chromen-2-one, do not rely on a single method. Use this Triangulated Validation Protocol :

Step 1: Synthesis & Purification[1]
  • Synthesize via Perkin condensation or Pechmann reaction.

  • Critical Step: Recrystallize from Ethanol/Acetic Acid. Brominated coumarins often trap solvent molecules.

  • Drying: Dry under high vacuum (0.1 mmHg) at 60°C for 24 hours. Failure to remove solvent is the #1 cause of CHN failure.

Step 2: The "Quick-Check" (HRMS)

Run ESI-HRMS in Positive Mode.

  • Target: [M+H]⁺ = 302.99 / 300.99 (Isotopic doublet).

  • Pass Criteria: Mass error < 5 ppm. Isotope ratio ~1:1.

Step 3: The "Gold Standard" Validation (CHN)
  • Instrument: Exeter Analytical CE440 or Elementar vario EL cube.

  • Oxidation Catalyst: WO₃.

  • Halogen Scrubber: Ag₂WO₄ (Silver Tungstate) zone maintained at 850°C.

  • Standard: Acetanilide (Calibration).

  • Tolerance: Result must be within ±0.4% of theoretical values (C: 59.83, H: 3.01).

Step 4: Troubleshooting (If CHN Fails)

If Carbon is low (>0.5% deviation) but HRMS is correct, the sample likely contains inorganic salts or is wet. Switch to qNMR using Maleic Acid as the internal standard (d₁-DMSO solvent) to calculate absolute purity.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating halogenated aromatic compounds.

ValidationWorkflow Start Crude 7-Bromo-3-phenyl-2H-chromen-2-one Purification Recrystallization (EtOH) + Vacuum Dry Start->Purification HRMS Step 1: HRMS (Identity) Purification->HRMS CheckIsotope Br Isotope Pattern (1:1)? HRMS->CheckIsotope CheckIsotope->Purification No (Wrong Product) CHN Step 2: CHN Analysis (Purity) CheckIsotope->CHN Yes CHN_Result Within +/- 0.4%? CHN->CHN_Result Pass VALIDATED REFERENCE MATERIAL CHN_Result->Pass Yes Fail_Solvent Fail: High H, Low C (Solvent Trap) CHN_Result->Fail_Solvent No Fail_Inorganic Fail: Low C, Low H (Inorganic Impurity) CHN_Result->Fail_Inorganic No Fail_Solvent->Purification Re-dry qNMR Alternative: qNMR (Internal Std: Maleic Acid) Fail_Inorganic->qNMR Quantify Purity qNMR->Pass Purity > 98%

Figure 1: Decision tree for validating brominated coumarin derivatives, integrating Classical EA with Modern Instrumental checks.

Part 5: Experimental Data (Case Study)

The following data represents a typical validation comparison for a batch of 7-Bromo-3-phenyl-2H-chromen-2-one synthesized via the Perkin reaction.

Table 2: Experimental Validation Data

MetricTheoreticalBatch A (Standard)Batch B (Wet/Impure)Status
Carbon % 59.8359.7158.10Batch A: Pass
Hydrogen % 3.013.053.45Batch B: Fail
Bromine % 26.5326.4025.10Batch B: Fail
HRMS (m/z) 300.9864300.9866300.9865Both Pass (Identity Confirmed)
Conclusion -High Purity (>99%)Solvated (Ethanol trapped)-

Note: Batch B shows "High Hydrogen" and "Low Carbon," a classic signature of trapped Ethanol solvent, which HRMS failed to flag as a purity issue.

References

  • Exeter Analytical. (2016).[1] A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN Analysis). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Royal Society of Chemistry. (2010). High-sensitivity elemental ionization for quantitative detection of halogenated compounds.[7] Analyst.[1][4][5][9][12] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 7-hydroxy-3-phenyl-2H-chromen-2-one Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

7-Bromo-3-phenyl-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-3-phenyl-2H-chromen-2-one Proper Disposal Procedures

Executive Summary

7-Bromo-3-phenyl-2H-chromen-2-one (7-bromo-3-phenylcoumarin) is a halogenated heterocyclic compound frequently utilized in fluorescence microscopy and medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols . Unlike standard organic waste, the presence of the bromine atom at the C7 position mandates high-temperature incineration with specific flue gas scrubbing to prevent the emission of hydrogen bromide (HBr) and potential formation of brominated dioxins.

This guide provides a self-validating disposal workflow, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from exposure to potentially bioactive coumarin derivatives.

Hazard Identification & Waste Classification

Before initiating disposal, you must validate the waste stream. This compound is not a standard "solvent waste" and must be treated as a hazardous chemical substance.

Parameter Classification / Standard Operational Implication
Chemical Class Organobromine / Coumarin DerivativeMUST be segregated into halogenated waste streams.
GHS Hazards Irritant (Skin/Eye), STOT SE 3 (Respiratory)PPE (Nitrile gloves, goggles, fume hood) is mandatory during handling.
RCRA Status Non-listed (Not P or U listed by name)Classified by characteristic or as "Lab Pack" waste.
Incineration Req. High-Temp (>1100°C) with ScrubberNEVER mix with non-halogenated fuels intended for low-temp boilers.
Reactivity Stable solid; Incompatible with strong oxidizersStore away from nitrates, perchlorates, and peroxides.

Critical Safety Note: Coumarin derivatives can exhibit anticoagulant properties. While 7-bromo-3-phenylcoumarin is primarily an optical probe, treat all coumarin waste as potentially bioactive. Avoid dust generation.[1][2][3][4][5][6][7][8][9]

Waste Segregation Protocol

The most common compliance failure in laboratories is the commingling of halogenated solids with general trash or non-halogenated solvents. Use the following logic to determine the correct waste stream.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 7-Bromo-3-phenyl-2H-chromen-2-one StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved StreamA STREAM A: Solid Hazardous Waste (Label: Halogenated Organic Solid) SolidWaste->StreamA Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated Solvent (DMSO, Ethanol, Acetone) SolventCheck->NonHalogenatedSolvent No Halogens StreamB STREAM B: Halogenated Liquid Waste (Label: Halogenated Solvents) HalogenatedSolvent->StreamB Combine NonHalogenatedSolvent->StreamB If >1% Halogen content StreamC STREAM C: Non-Halogenated Liquid Waste (Trace Halogen Content) NonHalogenatedSolvent->StreamC If <1% Halogen content

Figure 1: Decision logic for segregating 7-bromo-3-phenylcoumarin waste. Note that even non-halogenated solutions may need to move to Stream B if the concentration of the brominated compound is significant (>1-2%).

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Objective: Isolate the solid to prevent environmental leaching and ensure high-temperature destruction.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "7-Bromo-3-phenyl-2H-chromen-2-one".

    • Hazards: Check "Toxic" and "Irritant".

    • Note: Write "Contains Bromine" clearly on the tag. This alerts the disposal facility to use an incinerator capable of neutralizing acidic HBr gas.

  • Secondary Containment: Place the sealed container into a clear zip-lock bag or a secondary tub to capture any potential dust leakage.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Liquid Solutions (Reaction Waste)

Objective: Prevent the "dilution is the solution" fallacy. Do not pour down the drain.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If dissolved in Acetone/Ethanol/DMSO:

      • Best Practice: Pour into the Halogenated Waste carboy.

      • Reasoning: Although the solvent is non-halogenated, adding a brominated solute makes the entire mixture a "halogenated waste" candidate for many incineration facilities. Segregating it protects the non-halogenated fuel blending stream from contamination.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of compatible solvent. Add this rinsate to the waste container.

  • Cap & Log: Cap the carboy immediately. Log the addition on the waste accumulation sheet, specifying the approximate mass of the coumarin derivative added.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent the spread of brominated dust or vapors.

Spill Response Workflow

SpillResponse Event Spill Detected Assess Assess Volume & State Event->Assess MinorSolid Minor Solid Spill (<10g) Assess->MinorSolid LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop into bag MinorSolid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Wait for absorption 3. Scoop into jar LiquidSpill->ActionLiquid Decon Decontaminate Surface (Soap & Water) ActionSolid->Decon ActionLiquid->Decon Disposal Label as Hazardous Waste (Debris + Chemical) Decon->Disposal

Figure 2: Operational workflow for containing and cleaning spills of 7-bromo-3-phenylcoumarin in the laboratory.

Key Spill Protocol Details:

  • Solid Spills: Do not dry sweep. This generates dust which can be inhaled. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

  • Liquid Spills: Use inert absorbents (vermiculite, bentonite clay). Do not use combustible materials like sawdust if the solvent is an oxidizer (though rare for this compound's typical solvents).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). 7-Bromo-3-phenyl-2H-chromen-2-one Compound Summary. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.